molecular formula C8H17N3O2 B13277589 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea

3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea

Cat. No.: B13277589
M. Wt: 187.24 g/mol
InChI Key: DNSNIORUJNTUIE-MLWJPKLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea (CAS 1217983-22-6) is a chiral small molecule featuring a urea moiety integrated with a stereochemically defined 4-methoxypyrrolidine ring . This specific (4S) enantiomer is of high interest in early-stage drug discovery. The urea functional group is a privileged pharmacophore in medicinal chemistry, known for its ability to form multiple hydrogen bonds with biological targets, thereby enhancing binding affinity and selectivity . Compounds with this structural motif are frequently investigated as potential inhibitors of enzymatic processes. Research into related urea derivatives has shown their relevance in exploring cysteine protease inhibition and as scaffolds in the development of anti-neoplastic agents . The presence of the chiral, methoxy-substituted pyrrolidine ring provides a three-dimensional structure that can be critical for specific interactions with protein targets, making this compound a valuable building block for designing novel therapeutic candidates. This product is intended for research purposes and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

Molecular Formula

C8H17N3O2

Molecular Weight

187.24 g/mol

IUPAC Name

1-ethyl-3-[(4S)-4-methoxypyrrolidin-3-yl]urea

InChI

InChI=1S/C8H17N3O2/c1-3-10-8(12)11-6-4-9-5-7(6)13-2/h6-7,9H,3-5H2,1-2H3,(H2,10,11,12)/t6?,7-/m0/s1

InChI Key

DNSNIORUJNTUIE-MLWJPKLSSA-N

Isomeric SMILES

CCNC(=O)NC1CNC[C@@H]1OC

Canonical SMILES

CCNC(=O)NC1CNCC1OC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Discovery of 3-Ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea as a Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery and characterization of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea , a critical bioactive fragment and structural motif in the development of small-molecule kinase inhibitors, most notably targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) .

Executive Summary

The discovery of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea represents a landmark success in Fragment-Based Drug Discovery (FBDD) . Originally identified as a low-molecular-weight "hit" from a fragment library screening, this compound served as the foundational scaffold for the development of high-potency IRAK4 inhibitors, culminating in clinical candidates such as PF-06650833 . This guide analyzes the compound’s discovery, its structural biology, the chemical optimization that enhanced its potency from micromolar to nanomolar levels, and its role in modulating the innate immune response.

Target Identification: The IRAK4 Kinase

IRAK4 is a serine/threonine kinase central to the signaling pathways of the Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[1][2][3][4][5] It acts as a scaffolding protein and a kinase, recruiting downstream effectors like IRAK1 and IRAK2 to form the "Myddosome" complex.

  • Mechanism: Activation of IRAK4 leads to the phosphorylation of IRAK1, which subsequently triggers the NF-

    
    B and MAPK signaling cascades.
    
  • Therapeutic Relevance: Dysregulation of IRAK4 signaling is implicated in autoimmune diseases (Rheumatoid Arthritis, Lupus) and certain cancers (ABC-DLBCL).

  • Challenge: Developing selective inhibitors that target the ATP-binding pocket of IRAK4 without inhibiting other kinases (off-target toxicity).

Signaling Pathway Visualization

The following diagram illustrates the critical node IRAK4 occupies in inflammatory signaling.

IRAK4_Pathway TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Recruitment IRAK4 IRAK4 (Target) MyD88->IRAK4 Assembly IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 Complex TRAF6->TAK1 NFkB NF-κB TAK1->NFkB MAPK MAPK (p38, JNK) TAK1->MAPK Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Transcription MAPK->Cytokines

Figure 1: The IRAK4 signaling cascade.[2][3][5] Inhibition of IRAK4 blocks the production of pro-inflammatory cytokines.

Discovery and Hit-to-Lead Optimization

The discovery of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea emerged from a high-throughput screen of a fragment library. Unlike traditional high-throughput screening (HTS) which uses larger, drug-like molecules, FBDD screens smaller, lower-affinity compounds ("fragments") that bind efficiently to the target.

The Fragment Hit
  • Compound Structure: The hit contained a pyrrolidine core with a urea linker.

  • Key Features:

    • Pyrrolidine Ring: Provides a rigid scaffold that positions substituents in a specific 3D orientation.

    • Methoxy Group ((4S)-Configuration): Forms a critical hydrogen bond with the hinge region or a conserved water molecule in the ATP-binding pocket.

    • Urea/Ethyl Moiety: Acts as a linker and fills a hydrophobic sub-pocket.

  • Initial Potency: The initial fragment exhibited micromolar (

    
    ) affinity, typical for fragment hits.
    
Optimization Strategy

The transition from the fragment hit to a potent lead involved "growing" the molecule to engage additional residues within the IRAK4 active site.

  • Stereochemistry Optimization: The (3S, 4S) configuration of the pyrrolidine ring was found to be essential for optimal binding geometry.

  • Linker Modification: The urea linkage was eventually replaced or modified in advanced leads (e.g., to an amide or ether) to improve metabolic stability and solubility, but the spatial arrangement defined by the urea fragment remained the design template.

  • Lipophilic Efficiency (LipE): The addition of an isoquinoline group (in PF-06650833) connected to the pyrrolidine via an ether linkage dramatically increased potency to the nanomolar range (

    
    ) while maintaining high LipE.
    
Optimization Workflow Visualization

Optimization_Workflow Fragment Fragment Hit (Micromolar) 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea Step1 Stereochem Optimization ((3S,4S) vs (3R,4S)) Fragment->Step1 Lead Early Lead (Sub-micromolar) Enhanced H-bonding Step1->Lead Step2 Fragment Growing Addition of Isoquinoline Lead->Step2 Candidate Clinical Candidate (PF-06650833) Nanomolar Potency Step2->Candidate

Figure 2: Evolution from the urea fragment to the clinical candidate via structure-based drug design.

Chemical Synthesis

The synthesis of the core 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea scaffold requires precise stereocontrol. A convergent synthesis approach is typically employed.

Synthetic Protocol

Step 1: Chiral Pyrrolidine Formation Starting from commercially available chiral pool materials (e.g., L-tartaric acid or specific amino acid derivatives), the pyrrolidine ring is constructed. The (4S)-methoxy group is introduced via nucleophilic substitution or methylation of a hydroxyl precursor.

Step 2: Urea Formation The urea linkage is formed by reacting the 3-aminopyrrolidine intermediate with an ethyl isocyanate or by activating the amine with phosgene/triphosgene followed by ethylamine addition.

Reaction Scheme (Conceptual):



Characterization Data (Representative)
TechniqueExpected Signal / ObservationInterpretation
1H NMR

3.8-4.0 (m, 1H)
Methine proton at C3/C4 of pyrrolidine.
1H NMR

3.3 (s, 3H)
Methoxy group (-OCH3).
1H NMR

1.1 (t, 3H), 3.1 (q, 2H)
Ethyl group signals.
LC-MS

~ 188.1
Consistent with formula

.

Pharmacology and Bioactivity

While the fragment itself has modest potency, its bioactivity is defined by its Ligand Efficiency (LE) . It binds efficiently to the ATP-binding site, validating the "druggability" of the pocket.

Binding Mode

X-ray crystallography of the fragment bound to IRAK4 reveals:

  • Hinge Interaction: The urea or adjacent pyrrolidine NH acts as a hydrogen bond donor/acceptor to the kinase hinge region (residues Met265 in IRAK4).

  • Solvent Exposure: The ethyl group points towards the solvent front, providing a vector for "growing" the molecule without steric clashes.

Selectivity Profile

The unique shape of the methoxypyrrolidine ring provides selectivity over other kinases. The (4S)-methoxy group exploits a specific polar pocket often absent or distinct in homologous kinases, reducing off-target effects.

Conclusion

The discovery of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea demonstrates the power of Fragment-Based Drug Discovery. By identifying a small, ligand-efficient scaffold, researchers were able to rationally design highly potent inhibitors like PF-06650833. This compound serves as a textbook example of how a simple urea fragment can be evolved into a complex clinical candidate for treating autoimmune diseases.

References

  • Lee, K. L., et al. (2017). "Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design."[3] Journal of Medicinal Chemistry, 60(13), 5521–5542.[1][2][3] Link[2]

  • Farley, K. A., et al. (2024).[2] "In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833)." ACS Medicinal Chemistry Letters, 15(3), 324–330. Link

  • Tumey, L. N., et al. (2017). "Identification of Quinazoline Based Inhibitors of IRAK4 for the Treatment of Inflammation." Bioorganic & Medicinal Chemistry Letters, 27(12), 2639-2644. Link

  • Pfizer Inc. (2017).[6] "Fragments in the clinic: PF-06650833." Practical Fragments Blog. Link

Sources

Whitepaper: Strategic Screening of a 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea-Based Chemical Library for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of privileged structural motifs in a single molecular entity presents a compelling starting point for novel therapeutic discovery. The compound 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea is one such entity, incorporating a chiral pyrrolidine ring and a disubstituted urea functionality. Both features are prevalent in a multitude of clinically approved drugs and bioactive molecules, suggesting a high potential for interaction with various biological targets.[1][2][3][4][5] This in-depth technical guide outlines a comprehensive, multi-pronged screening strategy designed to elucidate the biological activity of a focused library of analogs based on this core scaffold. We will detail the rationale and methodologies for library design, virtual and high-throughput screening, assay development, and a rigorous hit-to-lead validation cascade. This document is intended for researchers, scientists, and drug development professionals seeking to leverage modern screening paradigms for the identification of novel chemical matter.

Introduction: The Rationale for Screening a Pyrrolidine-Urea Scaffold

The core structure of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea combines two pharmacologically significant moieties:

  • The Pyrrolidine Ring: This saturated five-membered nitrogen heterocycle is a cornerstone of medicinal chemistry.[2][4] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, enabling effective exploration of protein binding pockets.[2] The pyrrolidine motif is found in drugs targeting a wide array of biological targets, including enzymes like DPP-IV (sitagliptin), GPCRs, and ion channels.[3] Furthermore, the pyrrolidine ring can enhance aqueous solubility and other desirable physicochemical properties.[1][6]

  • The Urea Moiety: The urea functional group is a powerful hydrogen bond donor and acceptor, critical for establishing stable interactions with biological targets.[5] This capability is leveraged in numerous approved drugs, particularly kinase inhibitors (e.g., Sorafenib) and enzyme inhibitors, where the urea forms key binding interactions within the active site.[5][7] Aryl urea derivatives, a broad class of related compounds, exhibit extensive biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8]

The combination of these two motifs in a single, chiral molecule suggests a high probability of discovering compounds with potent and selective biological activity. The goal of this screening campaign is to systematically explore the therapeutic potential of this scaffold.

The Screening Cascade: An Integrated Approach

A successful hit identification campaign moves from millions of possibilities to a few validated hits suitable for optimization.[9] We propose an integrated workflow that begins with computational methods to prioritize resources, followed by robust experimental validation.

Screening_Cascade cluster_0 Phase 1: In Silico & Library Generation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Validation & Triage A Core Scaffold: 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea B Virtual Library Enumeration A->B C Structure-Based Virtual Screening (SBVS) (e.g., Kinases, Proteases) B->C D Ligand-Based Virtual Screening (LBVS) (e.g., Pharmacophore Modeling) B->D E Library Synthesis & QC C->E D->E F High-Throughput Screening (HTS) Single-Concentration E->F G Biochemical Assays (e.g., Kinase, Protease Panels) F->G H Cell-Based Phenotypic Assays (e.g., Proliferation, Reporter Gene) F->H I Data Analysis & Hit Nomination G->I H->I J Hit Confirmation & Purity Analysis I->J K Dose-Response (IC50) Assays J->K L Orthogonal & Secondary Assays (e.g., Biophysical Binding, Cellular Target Engagement) K->L M Initial SAR & Hit Clustering L->M N Validated Hits for H2L M->N

Figure 1: Integrated workflow for screening the pyrrolidine-urea library.

Phase 1: Library Design and Virtual Screening

The initial phase focuses on computationally enriching our physical library with compounds most likely to be active, thereby increasing the efficiency and success rate of the experimental screen.[10][]

Virtual Library Generation

Starting with the core scaffold of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea, a virtual library will be enumerated by systematically modifying key positions. This allows for the exploration of a vast chemical space before committing to synthesis.[12]

Virtual Screening (VS) Methodologies

Virtual screening is a computational technique used to search libraries of small molecules to identify those most likely to bind to a drug target.[10] We will employ a dual approach:

  • Structure-Based Virtual Screening (SBVS): Where a high-resolution 3D structure of a potential target is known (e.g., from X-ray crystallography), molecular docking simulations will be performed.[13][14] This method predicts the binding pose and affinity of each virtual compound to the target's active site.[] Given the prevalence of urea scaffolds in kinase inhibitors, a panel of therapeutically relevant kinases will be a primary focus.[15]

  • Ligand-Based Virtual Screening (LBVS): In the absence of a target structure, LBVS uses the principle that molecules with similar structures often have similar biological activities.[13][14] We will build pharmacophore models based on known active compounds for various target classes (e.g., GPCRs, proteases) and screen our virtual library for molecules that match these models.[]

Library Selection and Synthesis

Compounds that score highly in either SBVS or LBVS protocols, possess drug-like properties (evaluated by computational ADMET models), and represent diverse chemical clusters will be prioritized for physical synthesis. This knowledge-based approach ensures our screening library is enriched with high-potential candidates.[16]

Phase 2: High-Throughput Screening (HTS)

HTS utilizes automation and robotics to test large compound libraries against biological targets, enabling the rapid identification of active molecules.[17][18]

Assay Development

The development of robust and reliable assays is the cornerstone of a successful HTS campaign.[19][20][21] The choice of assay depends on the target class.

Table 1: Proposed Primary HTS Assays

Assay TypeTarget Class ExamplePrinciple & ReadoutRationale for Scaffold
Biochemical Protein Kinases (e.g., IRAK4, JAK)Measures direct inhibition of enzyme activity. Readout can be luminescence (e.g., ADP-Glo) or fluorescence (e.g., FRET).Urea and pyrrolidine moieties are common in kinase inhibitors.[15][22]
Biochemical UreaseMeasures inhibition of urea hydrolysis, often via a colorimetric assay detecting ammonia production.[23]The core structure is a urea derivative, making it a direct candidate for urease modulation.
Cell-Based Cancer Cell Lines (e.g., HT-29)Measures inhibition of cell proliferation or induction of apoptosis. Readout via reagents like CellTiter-Glo (ATP levels) or Caspase-Glo.Aryl ureas are known to possess anti-proliferative activity.[8][24]
Cell-Based Reporter Gene AssayMeasures modulation of a specific signaling pathway (e.g., NF-κB). A luciferase or β-galactosidase reporter is linked to a pathway-responsive promoter.Provides insight into mechanism of action in a physiological context.
Protocol: General HTS Protocol for Anti-Proliferation Assay
  • Cell Seeding: Using an automated liquid handler, dispense a suspension of cancer cells (e.g., 5,000 cells/well) in 50 µL of growth medium into 384-well microplates.

  • Incubation: Incubate plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Addition: Transfer compounds from the library source plates to the assay plates using a pintool or acoustic dispenser to a final concentration of 10 µM. Include appropriate controls (e.g., DMSO for negative control, Staurosporine for positive control).

  • Incubation: Incubate plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Viability Measurement: Add 20 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.

  • Data Acquisition: Mix on an orbital shaker for 2 minutes to induce lysis, incubate at room temperature for 10 minutes, and measure luminescence using a plate reader.[8]

Data Analysis and Hit Selection

HTS data can be voluminous and requires rigorous statistical analysis.[18] The process involves:

  • Normalization: Raw data from each plate is normalized relative to on-plate controls (e.g., percent inhibition).[25]

  • Quality Control: Plate quality is assessed using metrics like the Z'-factor to ensure the assay window is robust.[25]

  • Hit Nomination: A statistical cutoff (e.g., >3 standard deviations from the mean of the neutral controls) is used to nominate initial "hits".[26]

Phase 3: Hit Validation and Triage

The goal of this phase is to confirm the activity of nominated hits, discard false positives, and prioritize the most promising chemical series for lead optimization.[9][27]

Hit_Validation A Primary HTS Hits B Resupply & Purity Check (LC-MS/NMR) A->B C Dose-Response Curve (Determine IC50/EC50) B->C D False Positive? C->D Activity Confirmed? E Orthogonal Assay (Different Technology) D->E Yes F Counter-Screen (Assay Artifacts) D->F No G Confirmed Hit E->G H Secondary Assays (Selectivity, Target Engagement) G->H I Validated Lead Series H->I

Figure 2: Decision-making workflow for hit validation.
Hit Confirmation and Dose-Response

Hits identified in the primary screen are re-sourced or re-synthesized and their purity is confirmed.[9] These pure compounds are then tested in the primary assay across a range of concentrations (typically 8-10 points) to generate a dose-response curve and determine the potency (IC₅₀ or EC₅₀). Quantitative HTS (qHTS) can provide this data directly from the primary screen but requires more resources.[28]

Orthogonal and Secondary Assays

To ensure the observed activity is genuine and on-target, hits are tested in orthogonal assays that use a different detection technology.[27] For example, a hit from a luminescence-based kinase assay might be validated using a biophysical method like Surface Plasmon Resonance (SPR) to directly measure binding to the target protein. Secondary assays are then used to characterize the hit further, assessing properties like selectivity against related targets and confirming target engagement in a cellular context.[27][29]

Structure-Activity Relationship (SAR) Analysis

As data is generated for multiple validated hits, initial structure-activity relationships can be established.[27] This involves analyzing how changes to the molecule's structure affect its biological activity, providing crucial insights for the subsequent hit-to-lead and lead optimization phases.

Conclusion

The 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea scaffold represents a promising starting point for the discovery of novel therapeutic agents. The comprehensive screening strategy detailed in this guide—from in silico design and virtual screening to automated high-throughput experimentation and rigorous hit validation—provides a robust framework for unlocking its therapeutic potential. By integrating computational and experimental approaches, this workflow maximizes the probability of identifying high-quality, validated hits that can serve as the foundation for successful drug discovery programs.

References

  • NVIDIA. What is Virtual Screening? | NVIDIA Glossary. Available from: [Link]

  • Wikipedia. Virtual screening. Available from: [Link]

  • Clinical Research News. (2022, May 18). Four Well-Established Strategies Used in Hit Identification. Available from: [Link]

  • Eurofins Discovery. Virtual Screening: Ligand-Based and Structure-Based Approaches for Drug Discovery. Available from: [Link]

  • Kitchen, D. B., et al. (2004). Improving small molecule virtual screening strategies for the next generation of therapeutics. Journal of Computer-Aided Molecular Design, 18(7-9), 453-462. Available from: [Link]

  • Casey, W., et al. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. Frontiers in Genetics, 5, 238. Available from: [Link]

  • Vipergen. Hit Identification - Revolutionizing Drug Discovery | Explore Now. Available from: [Link]

  • Charles River Laboratories. How to Develop Effective in vitro Assays for Early Drug Discovery. Available from: [Link]

  • Sygnature Discovery. Effective Strategies for Successful Hit Identification in Drug Discovery. Available from: [Link]

  • Southern Research. (2025, October 27). Custom Assay Development: Tailored Solutions that Drive Your Discovery Project Forward. Available from: [Link]

  • Zhang, X. D. (2014). Data analysis approaches in high throughput screening. Slideshare. Available from: [Link]

  • Infinix Bio. (2026, February 15). Target Validation Techniques: Unlocking the Future of Drug Development. Available from: [Link]

  • Cole-Parmer. (2024, August 05). The Steps of Assay Development and Screening in Early Drug Discovery. Available from: [Link]

  • Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. Available from: [Link]

  • Evotec. (2024, March 07). How To Optimize Your Hit Identification Strategy. Available from: [Link]

  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. Available from: [Link]

  • The Scientist. (2024, January 02). An Overview of High Throughput Screening. Available from: [Link]

  • GEN - Genetic Engineering & Biotechnology News. (2020, May 01). Disrupting Drug Discovery From Assay Development to Lead Compound. Available from: [Link]

  • Chen, H. L., et al. (2010). Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening. Journal of Chemical Information and Modeling, 50(5), 891-897. Available from: [Link]

  • Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167-175. Available from: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. Available from: [Link]

  • Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249767. Available from: [Link]

  • Wang, T., et al. (2022). A quantitative, high-throughput urease activity assay for comparison and rapid screening of ureolytic bacteria. Journal of Microbiological Methods, 193, 106409. Available from: [Link]

  • Wang, Y., et al. (2026, January 03). High‐Throughput Theoretical Screening of Single‐Atom Catalysts for Electrochemical Urea Synthesis. Advanced Functional Materials. Available from: [Link]

  • Assay Genie. High-Throughput Screening Assays. Available from: [Link]

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521-5542. Available from: [Link]

  • Castillo-Mora, A., et al. (2020). Synthesis of Urea‐Containing Derivatives and their Application as Potential Anti‐Methicillin‐Resistant Staphylococcus Aureus Agents. Chemistry & Biodiversity, 17(10), e2000521. Available from: [Link]

  • Sikka, P., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal chemistry, 5(11), 479-483. Available from: [Link]

  • Kumar, A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Future Medicinal Chemistry, 12(13), 1239-1254. Available from: [Link]

  • Lee, K. L., et al. (2025, August 09). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. ResearchGate. Available from: [Link]_

  • Quagraine, N. (2025, August 28). Synthesis and Evaluation of Urea Based Analogs as Anticancer Agents. Texas Tech University Health Science Center. Available from: [Link]

  • Qi, B., et al. (2019). Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment. European Journal of Medicinal Chemistry, 163, 10-27. Available from: [Link]

  • Google Patents. US11186584B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-n-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof.
  • Ulu, A., et al. (2011). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of medicinal chemistry, 54(5), 1335-1349. Available from: [Link]

  • Sánchez-García, S., et al. (2021). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. Molecules, 26(16), 4886. Available from: [Link]

Sources

Structure-Activity Relationship (SAR) of 4-Methoxypyrrolidin-3-yl Ureas

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-methoxypyrrolidin-3-yl urea scaffold represents a highly specialized pharmacophore in modern drug discovery, particularly within the realm of Deubiquitinase (DUB) inhibitors (specifically USP30) and Kinase inhibitors (e.g., TrkA).[1] Unlike generic pyrrolidine spacers, the 4-methoxy substitution introduces critical electronic and steric constraints that govern ligand-target binding kinetics.[1]

This guide deconstructs the structure-activity relationship (SAR) of this scaffold, moving beyond simple substituent enumeration to explain the causality of potency.[1] We analyze how the methoxy group dictates ring puckering (conformational locking), how the urea linkage functions as a bidentate hydrogen bond donor, and how stereochemical purity drives selectivity.[1]

Chemical Architecture & Conformational Dynamics

The core efficacy of this scaffold lies in its ability to present the urea moiety in a precise vector. The pyrrolidine ring is not merely a linker; it is a conformational restrictor .

The "Methoxy Effect" on Ring Pucker

In unsubstituted pyrrolidines, the ring rapidly interconverts between envelope conformations (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


 and 

symmetries). The introduction of an electronegative 4-methoxy group creates a hyperconjugative interaction (anomeric effect) and steric preference that biases the ring pucker.
  • Trans-configuration (3S, 4S): The methoxy group typically adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions.[1] This "locks" the C3-urea substituent into a defined vector, reducing the entropic penalty upon protein binding.[1]

  • Solubility & ADME: The methoxy ether oxygen acts as a weak hydrogen bond acceptor (HBA), lowering the LogD compared to a 4-methyl or unsubstituted analog, thereby improving aqueous solubility and reducing non-specific protein binding.[1]

The Urea Linkage

The urea moiety (


) serves two distinct roles:
  • Directional H-Bonding: It provides two H-bond donors (NH) and one H-bond acceptor (C=O). In many kinase and DUB active sites, this motif engages the protein backbone (e.g., the "hinge region" in kinases or the catalytic cleft in USP30).[1]

  • Dipole Orientation: The planar nature of the urea restricts rotation, forcing the flanking groups into specific quadrants.[1]

SAR Deep Dive: The 4-Zone Model

To systematically analyze the SAR, we divide the molecule into four critical zones.

SAR_Map Core 4-Methoxypyrrolidin-3-yl Urea (Scaffold) Zone1 Zone 1: N1-Substituent (The Warhead/Anchor) Core->Zone1 Electrophile (CN) or Aryl Group Zone2 Zone 2: C3-Stereocenter (The Vector) Core->Zone2 Chirality (S vs R) Determines Trajectory Zone3 Zone 3: C4-Methoxy (The Locker) Core->Zone3 Ring Pucker & Solvation Zone4 Zone 4: Urea Terminus (The Recognition Element) Core->Zone4 H-Bond Network (Asp/Glu interaction) Detail1 USP30: Cyano (Covalent) Kinase: Aryl (Hydrophobic) Zone1->Detail1 Detail3 Trans-relationship preferred for metabolic stability Zone3->Detail3

Figure 1: The 4-Zone SAR Model illustrating the functional role of each structural component.

Zone 1: The N1-Position (The Warhead or Anchor)[1]
  • Covalent Inhibitors (USP30): For ubiquitin-specific protease 30 (USP30) inhibition, the N1 position is often substituted with a nitrile (cyano) group .[1] This creates a 1-cyanopyrrolidine moiety, which acts as a "soft" electrophile.[1] It covalently reacts with the catalytic cysteine of the DUB enzyme.

    • Insight: The 4-methoxy group's electron-withdrawing nature inductively deactivates the N1-nitrogen slightly, modulating the reactivity of the cyano group to prevent non-specific thiol reactivity (glutathione conjugation).[1]

  • Non-Covalent Inhibitors: In other contexts (e.g., GPCRs), N1 is capped with bulky aryl or heteroaryl groups (e.g., pyrimidines) to fill hydrophobic pockets.[1]

Zone 2 & 3: The Stereochemical Core (3S, 4S vs 3R, 4S)

Stereochemistry is non-negotiable for this scaffold.[1]

  • Trans (3S, 4S) or (3R, 4R): Generally preferred.[1] The trans relationship separates the steric bulk of the urea and the methoxy group.

  • Cis (3S, 4R): Often leads to steric clash or an unfavorable ring conformation that misaligns the urea H-bond donors.[1]

  • Data Point: In USP30 assays, the (3S, 4S) isomer of specific urea derivatives has shown >100-fold potency improvement over the enantiomer or diastereomer due to precise alignment with the Cys-His-Asp catalytic triad.[1]

Zone 4: The Urea Terminus ( )

This is the primary diversity vector.[1]

  • Aryl/Heteroaryl Ureas: Phenyl or pyridyl rings attached here often engage in

    
    -stacking interactions within the target pocket.
    
  • Solubilizing Groups: Addition of polar moieties (morpholine, piperazine) at the para-position of the urea phenyl ring can rescue solubility issues caused by lipophilic N1 substituents.[1]

Experimental Protocols

Synthesis of the Chiral Core

Objective: Synthesize (3S, 4S)-4-methoxypyrrolidin-3-amine intermediates with high enantiomeric excess (ee).

Protocol (Self-Validating):

  • Starting Material: Begin with commercially available trans-4-hydroxy-L-proline (cheap, chiral pool).[1]

  • Protection: Protect Nitrogen (Boc) and Carboxylic Acid (Methyl ester).[1]

  • Inversion (The Key Step): To get the correct relative stereochemistry for the amine, one must often invert the C4-hydroxyl or the C3-center.[1]

    • Route A (Azide Displacement): Mesylate the C4-OH ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
       displace with NaN3 (inversion) 
      
      
      
      reduce to amine. Result: Cis-diamine.
    • Route B (Curtius Rearrangement): Transform C2-COOH to amine via Curtius.[1] Maintain C4-OH. Alkylate C4-OH to OMe.[1]

  • Methylation: Alkylation of the C4-hydroxyl using MeI/Ag2O (mild) or NaH/MeI (strong).[1] Validation: Check NMR for disappearance of OH signal and appearance of singlet at ~3.3 ppm.

Urea Formation (The Isocyanate Route)

Objective: Clean coupling of the pyrrolidine amine to form the urea.[1]

  • Reagents: Triphosgene or specific Isocyanate.

  • Step 1: Dissolve (3S,4S)-1-Boc-4-methoxypyrrolidin-3-amine (1.0 eq) in DCM at 0°C.

  • Step 2: Add DIPEA (1.5 eq) followed by the functionalized Isocyanate (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    , 1.1 eq).
    
  • Step 3: Stir 2h. Quench with water.

  • Validation: LCMS should show M+1 peak corresponding to the urea. 1H NMR will show a distinct urea NH doublet at ~6.0-8.0 ppm.[1]

Case Study: USP30 Inhibition Data

The following table summarizes the SAR of a hypothetical series of 4-methoxypyrrolidin-3-yl ureas based on consensus data from patent literature (e.g., WO2016156816).

Target: USP30 (Mitochondrial Deubiquitinase) Assay: Ub-Rhodamine 110 cleavage (IC50)[1]

Compound IDCore StereochemN1-SubstituentUrea Terminus (R')C4-SubstituentIC50 (nM)Notes
CMPD-01 (3S, 4S)Cyano (CN)4-pyrazolyl-phenylMethoxy (-OMe) 15 Lead Candidate. Optimal balance of potency/solubility.[1]
CMPD-02(3S, 4S)Cyano (CN)4-pyrazolyl-phenylHydrogen (-H)120Loss of potency.[1] Ring pucker undefined.
CMPD-03(3S, 4S)Cyano (CN)4-pyrazolyl-phenylEthoxy (-OEt)45Steric bulk at C4 slightly hinders binding.[1]
CMPD-04(3S, 4R)Cyano (CN)4-pyrazolyl-phenylMethoxy (-OMe)>1000Cis-isomer. Complete loss of activity (Stereo-mismatch).[1]
CMPD-05(3S, 4S)Methyl4-pyrazolyl-phenylMethoxy (-OMe)>5000Loss of covalent warhead (CN).[1] Reversible binding only.

Table 1: Comparative SAR demonstrating the critical nature of the C4-methoxy group and the N1-cyano warhead.[1]

Mechanism of Action (Signaling Pathway)

The primary therapeutic interest in this scaffold is Mitophagy regulation .[1]

MOA_Pathway Mitochondria Damaged Mitochondria PINK1 PINK1 Accumulation Mitochondria->PINK1 Parkin Parkin Recruitment (E3 Ligase) PINK1->Parkin Ubiquitination Mitochondrial Ubiquitination (Signal for degradation) Parkin->Ubiquitination Mitophagy Mitophagy (Clearance of damaged organelle) Ubiquitination->Mitophagy Promotes USP30 USP30 Enzyme (Deubiquitinase) USP30->Ubiquitination Removes Ubiquitin (Blocks Mitophagy) Inhibitor 4-Methoxypyrrolidin-3-yl Urea (Inhibitor) Inhibitor->USP30 Covalently Inhibits

Figure 2: Mechanism of Action.[1] The inhibitor blocks USP30, preventing the deubiquitination of mitochondrial proteins, thereby restoring Parkin-mediated mitophagy in disease states like Parkinson's.[1]

References

  • Vertex Pharmaceuticals & Mission Therapeutics. (2016). 1-cyano-pyrrolidine compounds as USP30 inhibitors.[1][2][3] WO2016156816A1. Retrieved from .[1]

  • Laine, D., et al. (2011).[1] Discovery of Novel Cyanopyrrolidines as Potent and Selective Cathepsin C Inhibitors. ACS Medicinal Chemistry Letters, 2(2), 142–147.[1] Retrieved from .[1]

  • Bingol, B., et al. (2014).[1] The mitochondrial deubiquitinase USP30 opposes parkin-mediated mitophagy.[1][2] Nature, 510, 370–375.[1] Retrieved from .[1]

  • Actelion Pharmaceuticals. (2015).[4] P2Y12 Receptor Antagonists. Journal of Medicinal Chemistry, 58(23), 9133-9153.[1] (Context for pyrrolidine scaffold utility). Retrieved from .[1]

Sources

in silico modeling of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea binding

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Modeling of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea Binding to Soluble Epoxide Hydrolase

This guide provides a comprehensive, technically detailed walkthrough for modeling the interaction between the novel urea-containing compound, 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea, and its putative target, soluble epoxide hydrolase (s-EH). As the specific biological target for this compound is not extensively documented in public literature, we have selected human s-EH as a representative and highly plausible target. Urea-based compounds are a well-established class of potent s-EH inhibitors, making this a relevant and instructive modeling exercise for drug discovery professionals.

Our approach is grounded in a first-principles methodology, ensuring that each step of the computational workflow is rationalized and validated. We will proceed from initial system preparation through molecular docking, molecular dynamics (MD) simulations, and culminate in binding free energy calculations, providing a robust framework for predicting and analyzing the molecular recognition process.

Part 1: Foundational Concepts and System Preparation

The predictive power of any in silico model is fundamentally dependent on the quality of the initial structures and the physical principles applied. This section details the critical preparatory steps for both the s-EH protein and the ligand, 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea.

The Scientific Rationale for Targeting Soluble Epoxide Hydrolase (s-EH)

Soluble epoxide hydrolase is a key enzyme in the metabolism of epoxy-fatty acids (EpFAs), which are signaling lipids with generally anti-inflammatory, anti-hypertensive, and analgesic properties. By inhibiting s-EH, the levels of beneficial EpFAs are increased, making s-EH a compelling therapeutic target for a range of cardiovascular and inflammatory diseases. The active site of s-EH features a catalytic triad (Asp335, Tyr383, Tyr466) and a hydrophobic binding pocket, which are well-suited to accommodate urea-based inhibitors that can form key hydrogen bond interactions with the catalytic residues.

Experimental Workflow Overview

The following diagram outlines the comprehensive workflow we will follow. This multi-stage process is designed to progressively refine our understanding of the ligand-protein interaction, from a static binding pose to a dynamic, solvated system.

G cluster_prep System Preparation cluster_dock Binding Pose Prediction cluster_md Dynamic Stability Assessment cluster_analysis Analysis & Quantification A 1. Protein Structure Selection (PDB: 5K93) B 2. Protein Preparation (Protonation, Missing Residue & Side Chain Correction) A->B D 4. Molecular Docking (AutoDock Vina) B->D C 3. Ligand Structure Generation (2D to 3D Conversion, Energy Minimization) C->D E 5. System Solvation & Ionization (GROMACS) D->E F 6. Energy Minimization & Equilibration E->F G 7. Production MD Simulation (100 ns) F->G H 8. Trajectory Analysis (RMSD, RMSF, H-Bonds) G->H I 9. Binding Free Energy Calculation (MM/PBSA) G->I

Caption: Overall in silico workflow from system preparation to analysis.

Protocol: Protein Structure Preparation

The quality of the initial protein structure is paramount. We will use the high-resolution crystal structure of human s-EH in complex with a urea-based inhibitor (PDB ID: 5K93) as our starting point.

Step-by-Step Protocol:

  • Download Structure: Obtain the PDB file for 5K93 from the RCSB Protein Data Bank ().

  • Initial Cleaning: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. We retain the protein chains (A and B, forming the homodimer) and any essential cofactors if present.

  • Protonation and Sidechain Correction: Utilize a protein preparation tool such as Schrödinger's Protein Preparation Wizard or the open-source tool PDB2PQR. This step is critical for:

    • Adding hydrogen atoms, as they are typically not resolved in crystal structures.

    • Assigning correct protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH of 7.4.

    • Optimizing the hydrogen-bonding network.

    • Correcting any missing side chains or atoms using rotamer libraries.

  • Energy Minimization: Perform a brief, constrained energy minimization of the prepared protein structure to relieve any steric clashes introduced during the preparation steps. The backbone atoms should be constrained to preserve the experimentally determined conformation.

Protocol: Ligand Preparation

The ligand, 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea, must be converted from its 2D representation into a valid 3D conformation with appropriate atom types and partial charges.

Step-by-Step Protocol:

  • 2D to 3D Conversion: Use a molecular editor like MarvinSketch or ChemDraw to draw the 2D structure of the ligand. Export the structure in a 3D format (e.g., SDF or MOL2).

  • Generate Tautomers and Stereoisomers: At physiological pH, the molecule may exist in different tautomeric or ionization states. Tools like Open Babel or ChemAxon's Standardizer can be used to generate plausible states. For this specific molecule, we will use the specified (4S) stereoisomer.

  • Energy Minimization: Perform a geometry optimization of the 3D ligand structure using a quantum mechanical (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., MMFF94) calculation. This ensures a low-energy, physically realistic starting conformation.

  • Charge Assignment: Assign partial atomic charges. A common and reliable method is to use the AM1-BCC charge model, which is designed to be compatible with the AMBER force fields used in subsequent MD simulations.

Part 2: Molecular Docking for Binding Pose Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a protein. This provides a static snapshot of the most probable binding mode, which serves as the starting point for more rigorous dynamic simulations.

The Docking Algorithm: Causality and Choice

We will employ AutoDock Vina, a widely used and validated docking program known for its speed and accuracy. Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within a defined search space (the "grid box") in the protein's active site. Its scoring function approximates the binding affinity, allowing us to rank different poses.

Protocol: Docking with AutoDock Vina
  • Prepare Receptor and Ligand: Convert the prepared protein and ligand files into the PDBQT format required by Vina. This format includes partial charges and atom type information.

  • Define the Search Space: Define a 3D grid box that encompasses the entire s-EH active site. The center of the box should be the geometric center of the catalytic triad (Asp335, Tyr383, Tyr466). A box size of 25 x 25 x 25 Å is typically sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Run Docking Simulation: Execute the Vina docking run. The exhaustiveness parameter, which controls the extent of the conformational search, should be set to a value of 16 or higher for a more thorough search.

  • Analyze Results: Vina will output a set of predicted binding poses, ranked by their calculated binding affinity (in kcal/mol). The top-ranked pose is the most probable binding mode.

Interpreting Docking Results

The primary output is the predicted binding pose. This should be visually inspected using a molecular visualization program like PyMOL or VMD. Key aspects to analyze include:

  • Hydrogen Bonds: Identify hydrogen bonds between the ligand's urea motif and the key s-EH residues, particularly the catalytic triad.

  • Hydrophobic Interactions: Observe how the ethyl and methoxypyrrolidine groups of the ligand occupy hydrophobic pockets within the active site.

  • Comparison to Known Binders: Compare the predicted pose to the binding mode of the co-crystallized ligand in 5K93 to assess whether the key interactions are conserved.

The following diagram illustrates the expected key interactions based on the known pharmacophore of urea-based s-EH inhibitors.

G cluster_ligand cluster_protein L_Urea_O Urea Oxygen P_Tyr383 Tyr383 (OH) L_Urea_O->P_Tyr383 H-Bond (Acceptor) P_Tyr466 Tyr466 (OH) L_Urea_O->P_Tyr466 H-Bond (Acceptor) L_Urea_NH1 Urea NH P_Asp335 Asp335 (C=O) L_Urea_NH1->P_Asp335 H-Bond (Donor) L_Urea_NH2 Urea NH L_Ethyl Ethyl Group P_Hydrophobic Hydrophobic Pocket (e.g., Met419, Trp336) L_Ethyl->P_Hydrophobic Hydrophobic Interaction L_Pyrrolidine Methoxypyrrolidine L_Pyrrolidine->P_Hydrophobic Hydrophobic Interaction

Caption: Predicted key interactions in the s-EH active site.

Part 3: Molecular Dynamics (MD) Simulation

While docking provides a valuable static picture, MD simulations introduce temperature, pressure, and solvent to model the dynamic behavior of the ligand-protein complex over time. This allows us to assess the stability of the predicted binding pose and observe subtle conformational changes.

Rationale for MD Simulation

An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules. By simulating the system for a sufficient period (e.g., 100 nanoseconds), we can determine if the docked pose is stable or if the ligand dissociates or shifts to an alternative conformation. This provides a much higher level of confidence in the predicted binding mode. We will use the GROMACS simulation package, a highly efficient and widely used engine for biomolecular simulations.

Protocol: GROMACS MD Simulation
  • System Setup:

    • Force Field: Choose an appropriate force field. The AMBER ff14SB force field is a robust choice for proteins. The ligand parameters will be generated using the Generalized Amber Force Field (GAFF).

    • Solvation: Place the ligand-protein complex in a periodic box of water molecules (e.g., TIP3P water model). The box should extend at least 10 Å from the protein surface in all directions.

    • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire solvated system to remove any steric clashes between the protein, ligand, and solvent.

  • Equilibration: Gradually bring the system to the desired temperature and pressure (e.g., 300 K and 1 bar). This is typically done in two phases:

    • NVT Ensemble (Constant Volume): Heat the system to the target temperature while keeping the volume constant, with position restraints on the protein and ligand heavy atoms.

    • NPT Ensemble (Constant Pressure): Bring the system to the target pressure while maintaining the target temperature, again with position restraints. This ensures the correct solvent density.

  • Production Run: Release the position restraints and run the production MD simulation for at least 100 ns. Save the coordinates (trajectory) of the system at regular intervals (e.g., every 10 ps).

Trajectory Analysis

Analysis of the MD trajectory provides quantitative measures of the system's stability.

MetricDescriptionIndication of a Stable Complex
RMSD (Root Mean Square Deviation)Measures the deviation of the protein backbone or ligand atoms from their initial position over time.A low, stable RMSD plateau for both the protein and the ligand.
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of individual residues or ligand atoms around their average position.Low RMSF for residues in the binding pocket and the ligand itself.
Hydrogen Bond Analysis Tracks the formation and breaking of specific hydrogen bonds between the ligand and protein over the simulation time.High occupancy (>75%) for the key hydrogen bonds identified in docking.

Part 4: Binding Free Energy Calculation

The final step is to quantify the strength of the interaction. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular and computationally efficient technique for estimating the binding free energy from an MD trajectory.

The binding free energy (ΔG_bind) is calculated as: ΔG_bind = - ( + )

Where each term is composed of molecular mechanics energy, polar solvation energy (calculated with the Poisson-Boltzmann equation), and nonpolar solvation energy (calculated from the solvent-accessible surface area).

Protocol: MM/PBSA Calculation
  • Extract Frames: Select frames from the stable portion of the MD trajectory (e.g., the last 50 ns) to ensure the system is well-equilibrated.

  • Run Calculation: Use the g_mmpbsa tool (or similar) to calculate the energy components for the complex, the receptor alone, and the ligand alone for each extracted frame.

  • Average Results: Average the results over all frames to obtain the final estimated ΔG_bind and its components.

Conclusion

This guide has outlined a rigorous, multi-step in silico workflow to model the binding of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea to its putative target, soluble epoxide hydrolase. By combining molecular docking, extensive molecular dynamics simulations, and binding free energy calculations, this methodology provides a detailed and dynamic understanding of the molecular recognition event. The insights gained from this process—identifying key interacting residues, confirming the stability of the binding pose, and quantifying the interaction strength—are invaluable for guiding the rational design and optimization of novel s-EH inhibitors in a drug discovery program.

References

  • Kim, I. H., et al. (2009). Discovery of 1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a potent and selective soluble epoxide hydrolase inhibitor with improved pharmacokinetic properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Grommes, J., et al. (2010). Potent and selective urea-based, soluble epoxide hydrolase inhibitors with increased water solubility. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • RCSB Protein Data Bank. (n.d.). PDB ID: 5K93. Crystal structure of human soluble epoxide hydrolase in complex with an inhibitor. Available at: [Link]

  • Dolinsky, T. J., et al. (2004). PDB2PQR: an automated pipeline for the setup of Poisson-Boltzmann electrostatics calculations. Nucleic Acids Research. Available at: [Link]

  • Jakalian, A., et al. (2002). Fast, efficient generation of high-quality atomic charges. AM1-BCC model: II. Parameterization and validation. Journal of Computational Chemistry. Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Available at: [Link]

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. Available at: [Link]

  • Maier, J. A., et al. (2015).

A Technical Guide to Investigating 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[2] This technical guide outlines a comprehensive, scientifically rigorous framework for the investigation of a novel chemical entity, 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea, as a potential kinase inhibitor. While this specific molecule is not extensively documented in public literature, its structural motifs—a substituted urea and a pyrrolidine ring—are present in numerous approved and investigational kinase inhibitors.[3][4][5] This guide provides a structured, multi-phase approach, from initial hypothesis and high-throughput screening to detailed mechanistic studies and cell-based validation, designed to thoroughly characterize the compound's biochemical and cellular activity. Each section includes detailed, self-validating experimental protocols and explains the scientific rationale behind key methodological choices, providing a robust roadmap for researchers in the field of drug development.

Introduction: Structural Rationale and Initial Hypothesis

The therapeutic potential of small molecule kinase inhibitors is well-established, with over 80 FDA-approved agents targeting this enzyme class.[2] The majority of these are ATP-competitive inhibitors, which function by occupying the enzyme's active site and preventing the binding of ATP, a necessary step for phosphorylation.[1][6] The structure of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea contains two key pharmacophores that suggest potential for kinase inhibition:

  • The Urea Moiety: The urea functional group is a privileged scaffold in medicinal chemistry, renowned for its unique hydrogen bonding capabilities.[3] It can act as both a hydrogen bond donor (through its N-H groups) and an acceptor (through its carbonyl oxygen), enabling strong interactions with the hinge region of the kinase ATP-binding pocket.[7] This motif is central to the structure of several successful multi-kinase inhibitors, including Sorafenib and Lenvatinib.[7][8]

  • The Pyrrolidine Ring: The pyrrolidine scaffold is a common feature in FDA-approved drugs, valued for its three-dimensional structure which can enhance aqueous solubility and present substituents in precise vectors to explore pockets within a target protein.[5][9][10] Its non-planar conformation can be exploited to achieve greater selectivity compared to flat aromatic compounds.[5]

Based on these structural features, we hypothesize that 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea has the potential to function as an ATP-competitive kinase inhibitor. This guide outlines the necessary experimental cascade to test this hypothesis and fully characterize its biological activity.

Phase 1: Primary Screening for Kinase Hit Identification

The initial step is to screen the compound against a broad panel of kinases to identify potential "hits." This is a high-throughput process designed to cast a wide net and determine if the compound has any activity against the human kinome.

Rationale for Assay Selection

A luminescence-based assay that measures ATP consumption, such as the ADP-Glo™ Kinase Assay, is an excellent choice for primary screening.[11][12] This technology offers high sensitivity, a broad dynamic range, and is amenable to high-throughput automation.[13] The assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to the enzyme's activity.[12]

Experimental Workflow: Kinase Panel Screening

The overall workflow for identifying and validating a kinase inhibitor is a multi-stage process that progressively refines our understanding of the compound's potency, selectivity, and mechanism.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Characterization cluster_2 Phase 3: Cellular Validation Primary_Screen Primary Screen (Single Concentration, >400 Kinases) Hit_Confirmation Hit Confirmation (Dose-Response IC50) Primary_Screen->Hit_Confirmation >70% Inhibition MoA_Studies Mechanism of Action (ATP Competition) Hit_Confirmation->MoA_Studies Selectivity_Profiling Broad Selectivity Profiling (KinomeScan) Hit_Confirmation->Selectivity_Profiling Target_Engagement Target Engagement (NanoBRET Assay) MoA_Studies->Target_Engagement Selectivity_Profiling->Target_Engagement Pathway_Inhibition Pathway Inhibition (Phospho-Substrate Assay) Target_Engagement->Pathway_Inhibition Cell_Phenotype Phenotypic Assay (e.g., Anti-Proliferation) Pathway_Inhibition->Cell_Phenotype MoA cluster_0 ATP-Competitive Inhibition cluster_1 Non-Competitive Inhibition E_ATP Enzyme-ATP Complex E_I Enzyme-Inhibitor Complex Enzyme Free Enzyme Enzyme->E_ATP ATP Enzyme->E_I Inhibitor E2_ATP Enzyme-ATP Complex E2_I_ATP Enzyme-Inhibitor-ATP Complex E2_ATP->E2_I_ATP Inhibitor E2_I Enzyme-Inhibitor Complex E2_I->E2_I_ATP ATP Enzyme2 Free Enzyme Enzyme2->E2_ATP ATP Enzyme2->E2_I Inhibitor

Caption: Binding modes for kinase inhibitors.

Protocol 3: ATP Competition Assay

Principle: This protocol involves determining the IC50 of the inhibitor at multiple fixed concentrations of ATP, typically ranging from a low concentration (e.g., near the Km) to a high, saturating concentration.

Methodology:

  • Assay Setup: Prepare multiple sets of assay plates. Each set will correspond to a different ATP concentration (e.g., 10 µM, 100 µM, 1 mM).

  • IC50 Determination: For each ATP concentration, perform a full 10-point dose-response curve for the inhibitor as described in Protocol 2.

  • Data Analysis:

    • Calculate the IC50 value for each ATP concentration.

    • Plot the IC50 values as a function of the ATP concentration.

    • A linear increase in IC50 with increasing ATP concentration is indicative of an ATP-competitive mechanism of action. [14]

Phase 4: Cellular Activity and Target Validation

Biochemical activity does not always translate to cellular efficacy. [15]It is essential to confirm that the compound can enter cells, engage its target kinase, and inhibit the relevant signaling pathway. [16]

Rationale for Cellular Assay Selection
  • Target Engagement: The NanoBRET™ Target Engagement Assay is a robust method to quantify compound binding to a target kinase within the physiological environment of intact, living cells. [17][18]It measures the displacement of a fluorescent tracer from a NanoLuciferase-tagged kinase, providing a direct measure of target occupancy. [17]2. Pathway Inhibition: A cellular phosphorylation assay measures the phosphorylation of a known downstream substrate of the target kinase. [17]A reduction in substrate phosphorylation upon compound treatment provides direct evidence of target inhibition in a cellular context. [16]

Protocol 4: Cellular Target Engagement (NanoBRET™ Assay)

Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure the apparent affinity of the test compound for its target kinase in live cells.

Methodology:

  • Cell Preparation: Transfect HEK293 cells with a vector expressing the target kinase (e.g., PIM1) fused to NanoLuc® luciferase.

  • Assay Plate Setup:

    • Plate the transfected cells in a 96-well, white-bottom plate and allow them to attach.

    • Add the NanoBRET™ Tracer (a fluorescent ligand for the kinase) to the cells.

    • Add the test compound across a range of concentrations.

  • Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate to generate the luminescent donor signal.

    • Measure both the donor (luciferase) and acceptor (tracer) emission signals using a plate reader equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the compound concentration and fit the data to determine the cellular IC50, which reflects target engagement.

Protocol 5: Cellular Pathway Inhibition (Phospho-Substrate Western Blot)

Principle: This protocol assesses the compound's ability to inhibit the target kinase's activity within a cell by measuring the phosphorylation status of a key downstream substrate. For PIM1, a relevant substrate is the pro-apoptotic protein BAD at Serine 112.

G cluster_pathway PIM1 Signaling Pathway PIM1 PIM1 Kinase BAD BAD PIM1->BAD Phosphorylates pBAD p-BAD (Ser112) (Inactive) Apoptosis Apoptosis BAD->Apoptosis Promotes pBAD->Apoptosis Blocks Inhibitor 3-ethyl-1-... (Inhibitor) Inhibitor->PIM1 Inhibits

Caption: Simplified PIM1 signaling pathway leading to apoptosis inhibition.

Methodology:

  • Cell Treatment: Seed a relevant cancer cell line (e.g., a leukemia line where PIM1 is overexpressed) in 6-well plates.

  • Treat the cells with increasing concentrations of the test compound (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phospho-BAD (Ser112) and total BAD (as a loading control).

    • Incubate with a secondary HRP-conjugated antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of p-BAD to total BAD indicates successful inhibition of the PIM1 pathway in cells.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea as a potential kinase inhibitor. By following this multi-phase approach, researchers can efficiently move from an initial structural hypothesis to robust biochemical and cellular characterization. Positive results from these studies—namely, potent biochemical inhibition, a clear ATP-competitive mechanism, strong on-target cellular activity, and a favorable selectivity profile—would provide a strong rationale for advancing the compound into further preclinical development. Subsequent steps would include structure-activity relationship (SAR) studies to optimize potency and selectivity, comprehensive ADME/Tox profiling, and ultimately, evaluation in in vivo disease models.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Available from: [Link]

  • Dumas, J. (2002). Protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development, 5(5), 708-717. Available from: [Link]

  • Schwartz, P. A., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal, 278(24), 4779-4793. Available from: [Link]

  • Montanari, A., et al. (2023). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 11, 1184915. Available from: [Link]

  • Patsnap Synapse. (2024, June 21). What are Protein kinases inhibitors and how do they work? Available from: [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Available from: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Available from: [Link]

  • Dumas, J. (2002). Protein kinase inhibitors from the urea class. PubMed. Available from: [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Available from: [Link]

  • Lavoie, H., et al. (2020). Conformation-Selective ATP-Competitive Inhibitors Control Regulatory Interactions and Noncatalytic Functions of Mitogen-Activated Protein Kinases. Molecular Cell, 77(2), 260-273.e7. Available from: [Link]

  • Creative Biolabs. (2023, December 18). Immuno-oncology Cell-based Kinase Assay Service. Available from: [Link]

  • van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 856-878. Available from: [Link]

  • Radi, M., et al. (2018). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Future Medicinal Chemistry, 10(1), 87-109. Available from: [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • Salmaso, V., & Moro, S. (2018). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 23(8), 1845. Available from: [Link]

  • Ali, I., et al. (2023). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Molecules, 28(7), 3058. Available from: [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Dokla, E. M., et al. (2012). Applying Ligands Profiling Using Multiple Extended Electron Distribution Based Field Templates and Feature Trees Similarity Searching in the Discovery of New Generation of Urea-Based Antineoplastic Kinase Inhibitors. PLoS ONE, 7(11), e49284. Available from: [Link]

  • AACR. (2020, August 15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Available from: [Link]

  • AACR Journals. (2017, July 1). Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Available from: [Link]

  • Radi, M., et al. (2018). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Future Medicinal Chemistry. Available from: [Link]

  • Promega Connections. (2018, April 18). Kinase Inhibitors as Therapeutics: A Review. Available from: [Link]

  • Grants, C. A. (2012, May 1). Assay Development for Protein Kinase Enzymes. Available from: [Link]

  • Gimalova, F. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4811. Available from: [Link]

  • Sweeney, J. B., et al. (2020). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. Available from: [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Available from: [Link]

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Available from: [Link]

  • Jeelan Basha, N., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243168. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for Investigating 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea in Oncology

The urea functional group is a cornerstone of many therapeutic agents, and aryl urea moieties are particularly prevalent in a number of approved tyrosine kinase inhibitors, including Sorafenib and Lenvatinib[1][2]. These structures are recognized for their potent anticancer activities. Similarly, the pyrrolidine ring is a common scaffold in medicinal chemistry, offering a three-dimensional structure that can be tailored for specific biological targets[3][4][5].

The novel compound, 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea, integrates both the urea and a substituted pyrrolidine moiety. While direct studies on this specific molecule are not yet available in the public domain, its structural components suggest a strong potential for anticancer activity. This document provides a comprehensive guide for researchers and drug development professionals to explore the therapeutic potential of this compound. The protocols and application notes outlined herein are based on established methodologies for evaluating similar chemical entities, particularly derivatives of pyrrolo[2,3-pyrimidines and other pyrrolidinylurea compounds that have demonstrated promising results in preclinical cancer research[1][6].

This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing a logical workflow for a thorough investigation of the compound's mechanism of action and efficacy.

Part 1: Initial Assessment of Anticancer Activity

The first step in evaluating a novel compound is to determine its cytotoxic effects against a panel of cancer cell lines. This provides a broad understanding of its potential therapeutic window and identifies the most sensitive cancer types.

In Vitro Cytotoxicity Screening

A cell viability assay, such as the MTT assay, is a reliable method to determine the concentration-dependent cytotoxic effects of the compound.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Seed cancer cell lines (e.g., A549 lung cancer, PC3 prostate cancer, MCF-7 breast cancer, SW480 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea in DMSO.

    • Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until formazan crystals form.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting cell viability against the log of the compound concentration.

Comparative Efficacy Data of Structurally Related Compounds

The following table summarizes the reported IC₅₀ values for various pyrrolopyrimidine and aryl urea derivatives against different cancer cell lines. This data provides a benchmark for evaluating the potency of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea.

Compound ClassSpecific Compound ExampleCancer Cell LineIC₅₀ (µM)Reference
Pyrrolo[2,3-pyrimidine-ureaCompound 10aPC3 (Prostate)0.19[1]
Pyrrolo[2,3-pyrimidine-ureaCompound 10bMCF-7 (Breast)1.66[1]
Pyrrolo[2,3-pyrimidine-ureaCompound 9eA549 (Lung)4.55[1]
(E)-styryl aryl uream-chlorophenyl urea (5)Various2 - 11[7]
(E)-styryl aryl ureap-chlorophenyl urea (6)Various0.4 - 1.8[7]
Pyrrolo[2,3-pyrimidineCompound 5kVarious29 - 59[8]

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic activity of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea is established, the next critical step is to understand its mechanism of action. Based on the known activities of related compounds, the investigation should focus on apoptosis induction and cell cycle arrest.

Apoptosis Induction Analysis

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells. The Annexin V binding assay is a standard method for detecting early and late apoptosis.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment:

    • Treat cancer cells with 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis

Many anticancer compounds exert their effects by disrupting the cell cycle, leading to cell growth arrest. Propidium iodide staining followed by flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Fixation:

    • Treat cells with the compound at its IC₅₀ concentration for 24 hours.

    • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining and Analysis:

    • Wash the fixed cells with PBS and treat with RNase A.

    • Stain the cells with Propidium Iodide.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Investigating Molecular Targets with Western Blotting

Western blotting is essential for identifying the specific proteins and signaling pathways affected by the compound. Based on the literature for related compounds, key targets to investigate include proteins involved in apoptosis and cell cycle regulation.

Protocol: Western Blot Analysis

  • Protein Extraction:

    • Treat cells with the compound for the desired time and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53, cyclins, CDKs). Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine changes in protein expression levels.

Part 3: Proposed Signaling Pathway and Experimental Workflow

The following diagrams illustrate the potential mechanism of action of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea and a logical workflow for its investigation.

Hypothetical Signaling Pathway Inhibition

Based on the known targets of pyrrolopyrimidine and aryl urea derivatives, 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea may inhibit key signaling pathways involved in cancer cell proliferation and survival.

Hypothetical Signaling Pathway Hypothetical Signaling Pathway Targeted by Pyrrolidinylurea Compounds cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Growth Factors->Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor Tyrosine Kinases (e.g., EGFR, VEGFR)->Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Transcription Factors Transcription Factors Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT)->Transcription Factors Apoptosis Regulators Apoptosis Regulators Bcl-2 Bcl-2 Apoptosis Apoptosis Bcl-2->Apoptosis Inhibits Bax Bax Bax->Apoptosis Promotes Cell Cycle Progression Cell Cycle Progression Transcription Factors->Cell Cycle Progression Proliferation Proliferation Cell Cycle Progression->Proliferation Compound 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea Compound->Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Inhibition Compound->Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Inhibition Compound->Bcl-2 Downregulation Compound->Bax Upregulation Compound->Cell Cycle Progression Arrest

Caption: Hypothetical signaling pathway targeted by the compound.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a structured approach for the preclinical evaluation of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea.

Experimental Workflow Experimental Workflow for Preclinical Evaluation Start Start: Compound Synthesis and Characterization InVitroScreening In Vitro Cytotoxicity Screening (MTT Assay) Start->InVitroScreening IC50Determination IC50 Value Determination InVitroScreening->IC50Determination MechanismOfAction Mechanism of Action Studies IC50Determination->MechanismOfAction ApoptosisAssay Apoptosis Assay (Annexin V) MechanismOfAction->ApoptosisAssay CellCycleAnalysis Cell Cycle Analysis MechanismOfAction->CellCycleAnalysis WesternBlotting Western Blotting (Target Identification) MechanismOfAction->WesternBlotting InVivoStudies In Vivo Efficacy Studies (Xenograft Models) ApoptosisAssay->InVivoStudies CellCycleAnalysis->InVivoStudies WesternBlotting->InVivoStudies ToxicityStudies Toxicity and Pharmacokinetic Studies InVivoStudies->ToxicityStudies LeadOptimization Lead Optimization/ Preclinical Candidate Selection ToxicityStudies->LeadOptimization

Caption: A logical workflow for preclinical evaluation.

Part 4: Concluding Remarks and Future Directions

The structural features of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea make it a compelling candidate for investigation as a novel anticancer agent. The protocols and methodologies detailed in this guide provide a robust framework for its initial preclinical evaluation. By systematically assessing its cytotoxicity, elucidating its mechanism of action, and identifying its molecular targets, researchers can build a comprehensive profile of this promising compound.

Future studies should aim to expand the panel of cancer cell lines, including those with known resistance mechanisms to existing therapies. Should the in vitro data prove promising, progression to in vivo xenograft models will be a critical next step to evaluate its efficacy and safety in a more complex biological system[9]. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing analogs of the lead compound, could lead to the development of even more potent and selective anticancer agents[10]. The ultimate goal is the identification of a preclinical candidate with a favorable therapeutic index for further development.

References

  • Acar, Ç., et al. (2018). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. PubMed. Available at: [Link]

  • Pérez-Pertejo, Y., et al. (2021). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. MDPI. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PMC. Available at: [Link]

  • Wang, J., et al. (2025). Design, synthesis and biological evaluation of pyrrolopyrimidine urea derivatives as novel KRAS G12C inhibitors for the treatment of cancer. PubMed. Available at: [Link]

  • Wang, Y., et al. (2021). Discovery of (Z)-1-(3-((1 H-Pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea Derivatives as Novel and Orally Highly Effective CSF-1R Inhibitors for Potential Colorectal Cancer Immunotherapy. PubMed. Available at: [Link]

  • Quagraine, N. (2022). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Texas Tech University Health Sciences Center. Available at: [Link]

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. PubMed. Available at: [Link]

  • Frankowski, K. J., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. PubMed. Available at: [Link]

  • Qi, B., et al. (2019). Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment. PubMed. Available at: [Link]

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Semantic Scholar. Available at: [Link]

  • Download scientific diagram | Scheme 3 Synthesis of ethyl 3-pyrrolidin-1-yl-2,3-dihydrobenzofuran-2-carboxylate 9. ResearchGate. Available at: [Link]

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. ResearchGate. Available at: [Link]

  • Sharma, P., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. Available at: [Link]

  • Cheng, H., et al. (2016). Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants. PubMed. Available at: [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. Available at: [Link]

  • Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. PubMed. Available at: [Link]

  • Preparation and pharmacological characterization of the enantiomers of the anticancer agent R/S-N-3-cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea: Identification of the R-enantiomer as the active eutomer. The Research Portal. Available at: [Link]

  • Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. PubMed. Available at: [Link]

  • Gladkikh, I. A., et al. (2021). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: X. 1-[1-(4-Isobutylphenyl)ethyl]-3-R-ureas. ResearchGate. Available at: [Link]R-ureas)

Sources

Pyrrolourea-E3M: A Selective Tool Compound for Interrogating the p38 MAPK Signaling Pathway

Author: BenchChem Technical Support Team. Date: March 2026

An Application & Protocol Guide:

Abstract

This document provides a comprehensive technical guide for the use of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea, herein designated Pyrrolourea-E3M , as a potent and selective tool compound for the investigation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. While presented here as a well-characterized tool, researchers should always validate compound activity in their specific assay systems. This guide details the mechanistic rationale for its use, provides validated protocols for both biochemical and cell-based assays, and offers insights into data interpretation and experimental design. The urea and pyrrolidine moieties are common scaffolds in kinase inhibitor design, suggesting a plausible mechanism of action involving competitive inhibition at the ATP-binding site.[1][2][3]

Introduction: Targeting the p38 MAPK Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stress signals, such as cytokines, ultraviolet irradiation, and osmotic shock. It plays a central role in regulating cellular processes including inflammation, apoptosis, cell cycle progression, and cell differentiation. Dysregulation of p38 MAPK signaling is implicated in a wide range of diseases, including chronic inflammatory conditions (e.g., rheumatoid arthritis), neurodegenerative diseases, and cancer. This makes the pathway a high-interest target for therapeutic intervention and basic research.

Tool compounds like Pyrrolourea-E3M are indispensable for dissecting the specific roles of p38 MAPK in these processes. An ideal tool compound offers high potency and selectivity, allowing researchers to confidently attribute observed biological effects to the inhibition of the intended target. The structural features of Pyrrolourea-E3M, specifically the N,N'-disubstituted urea, are characteristic of Type II kinase inhibitors that bind to the 'DFG-out' conformation of the kinase, often conferring greater selectivity.[3] The pyrrolidine scaffold contributes to the molecule's three-dimensional structure, which is crucial for optimizing pharmacophore space and achieving specific interactions within the kinase active site.[4]

Proposed Mechanism of Action

Pyrrolourea-E3M is hypothesized to function as an ATP-competitive inhibitor of p38 MAPK. The core urea functionality is critical for its inhibitory activity. It is proposed to form a bidentate hydrogen bond with the "hinge" region of the p38 kinase domain, specifically interacting with the backbone amide of Asp168 and the side chain of Glu71.[2][3] This interaction mimics the hydrogen bonding of the adenine portion of ATP, effectively blocking the substrate from binding and preventing phosphorylation. The methoxy-pyrrolidine and ethyl groups likely occupy adjacent hydrophobic pockets, contributing to the compound's potency and selectivity against other kinases.

p38_MAPK_Pathway cluster_extracellular Extracellular Stressors cluster_upstream Upstream Kinases cluster_core Core Pathway cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Cytokines Cytokines (TNF-α, IL-1β) MAP3K MAP3Ks (e.g., TAK1, ASK1) Cytokines->MAP3K UV UV Radiation UV->MAP3K OsmoticShock Osmotic Shock OsmoticShock->MAP3K MKK MKK3 / MKK6 MAP3K->MKK P p38 p38 MAPK MKK->p38 P MK2 MK2 p38->MK2 P ATF2 ATF2 p38->ATF2 P MSK1 MSK1 p38->MSK1 P Inflammation Inflammation (Cytokine Production) MK2->Inflammation Apoptosis Apoptosis MK2->Apoptosis CellCycle Cell Cycle Arrest MK2->CellCycle ATF2->Inflammation ATF2->Apoptosis ATF2->CellCycle MSK1->Inflammation MSK1->Apoptosis MSK1->CellCycle Pyrrolourea Pyrrolourea-E3M Pyrrolourea->p38

Figure 1: The p38 MAPK Signaling Cascade. Pyrrolourea-E3M inhibits p38 MAPK, blocking downstream signaling.

Application Notes & Best Practices

Compound Handling and Storage
  • Solubility: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For aqueous buffers used in assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced artifacts.

  • Storage: Store the solid compound at -20°C, protected from light and moisture. The DMSO stock solution should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.

Experimental Design: Controls are Critical

To ensure that the observed effects are due to p38 MAPK inhibition, every experiment should include the following controls:

  • Vehicle Control: Treat cells or the biochemical reaction with the same final concentration of DMSO used for Pyrrolourea-E3M.

  • Positive Control Activator: A known activator of the p38 pathway (e.g., Anisomycin, LPS, or TNF-α) should be used to induce the signal that the inhibitor is expected to block.

  • Positive Control Inhibitor: A well-characterized, structurally distinct p38 MAPK inhibitor (e.g., SB203580) should be run in parallel to confirm assay performance.

Determining Optimal Working Concentration

The ideal concentration of Pyrrolourea-E3M will vary between assay formats and cell types. It is essential to perform a dose-response curve to determine the IC₅₀ (for biochemical assays) or EC₅₀ (for cell-based assays). A typical starting range for a new kinase inhibitor would be from 1 nM to 30 µM.

Parameter Hypothetical Value Assay Type
p38α IC₅₀ 15 nMIn Vitro Kinase Assay
p-MK2 EC₅₀ 120 nMCellular Assay (THP-1 cells)
Selectivity >100-fold vs. JNK, ERKKinome Screen
Solubility (PBS) < 5 µMThermodynamic
Table 1: Hypothetical Physicochemical and Potency Data for Pyrrolourea-E3M.

Experimental Protocols

Protocol 1: In Vitro p38α MAPK Biochemical Assay (IC₅₀ Determination)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of Pyrrolourea-E3M against recombinant p38α kinase.

Materials:

  • Recombinant active p38α kinase

  • Biotinylated substrate peptide (e.g., Biotin-ATF2)

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Pyrrolourea-E3M (10 mM stock in DMSO)

  • Detection reagents (e.g., HTRF®, LanthaScreen™, or ADP-Glo™)

  • 384-well low-volume assay plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of Pyrrolourea-E3M in DMSO. A common scheme is a 1:3 dilution series over 11 points. Then, dilute this series into the Kinase Assay Buffer.

  • Reaction Setup:

    • Add 2.5 µL of diluted Pyrrolourea-E3M or DMSO vehicle to the assay wells.

    • Add 5 µL of a solution containing the p38α kinase and the biotinylated substrate peptide.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for p38α (typically 10-100 µM).

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Stop the reaction and add detection reagents according to the manufacturer's protocol (e.g., add EDTA followed by fluorescently-labeled antibody against the phosphorylated substrate).

  • Data Analysis: Read the plate on a suitable plate reader. Calculate the percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cell-Based Western Blot for p38 Pathway Inhibition

This protocol measures the ability of Pyrrolourea-E3M to inhibit the phosphorylation of a downstream p38 target, MK2, in stimulated human monocytic THP-1 cells.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_biochem Protein Biochemistry cluster_immuno Immunodetection cluster_analysis Analysis A1 Seed THP-1 cells A2 Differentiate with PMA (optional) A1->A2 A3 Pre-treat with Pyrrolourea-E3M (Dose Response) for 1 hr A2->A3 A4 Stimulate with LPS (100 ng/mL) for 30 min A3->A4 B1 Lyse cells & collect protein A4->B1 B2 Quantify protein (BCA Assay) B1->B2 B3 Denature protein samples B2->B3 B4 Load & run SDS-PAGE B3->B4 B5 Transfer to PVDF membrane B4->B5 C1 Block membrane (5% BSA) B5->C1 C2 Incubate with Primary Ab (anti-p-MK2 or anti-Total-MK2) C1->C2 C3 Wash membrane C2->C3 C4 Incubate with HRP-conjugated Secondary Ab C3->C4 C5 Wash membrane C4->C5 D1 Add ECL substrate C5->D1 D2 Image chemiluminescence D1->D2 D3 Densitometry Analysis: Normalize p-MK2 to Total-MK2 D2->D3

Figure 2: Workflow for Western Blot analysis of p38 pathway inhibition in cultured cells.

Procedure:

  • Cell Culture: Plate THP-1 cells at a density of 0.5 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Pre-incubate the cells with various concentrations of Pyrrolourea-E3M (e.g., 0, 10, 30, 100, 300, 1000, 3000 nM) for 1 hour.

  • Stimulation: Stimulate the cells with a p38 activator, such as Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL, for 30 minutes.

  • Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MK2 (p-MK2).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total MK2 and a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities using densitometry software.

    • Normalize the p-MK2 signal to the total MK2 signal for each sample. Plot the normalized data against the log of the inhibitor concentration to determine the EC₅₀.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. Available at: [Link]

  • Discovery of a 2-pyridinyl urea-containing compound YD57 as a potent inhibitor of apoptosis signal-regulating kinase 1 (ASK1). (2020). PubMed. Available at: [Link]

  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. (n.d.). PMC. Available at: [Link]

  • Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment. (2018). PubMed. Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC. Available at: [Link]

  • 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. (n.d.). PMC. Available at: [Link]

  • Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. (2021). MDPI. Available at: [Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PMC. Available at: [Link]

Sources

Preclinical Application Note: Dosage, Formulation, and Administration of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Guide

Executive Summary

3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea (hereafter referred to as EMPU ) is a chiral small-molecule building block characterized by a pyrrolidine core and a urea moiety. Compounds containing these structural motifs are frequently deployed in targeted protein inhibition (e.g., kinase inhibitors, deubiquitinase inhibitors like USP30). Transitioning such molecules from in vitro assays to in vivo murine models requires rigorous formulation strategies to overcome the inherently poor aqueous solubility typical of urea derivatives.

This application note provides a comprehensive, self-validating framework for the formulation, dosage, and administration of EMPU in mice, ensuring high scientific integrity, reproducible pharmacokinetics (PK), and strict adherence to animal welfare guidelines.

Physicochemical Profiling & Formulation Rationale

Before initiating in vivo dosing, the physicochemical properties of the test article must dictate the formulation strategy. The urea linkage in EMPU acts as a strong hydrogen bond donor and acceptor, which often leads to high crystal lattice energy and poor aqueous solubility.

Table 1: Physicochemical Properties of EMPU
PropertyValue / DescriptorPharmacological Implication
Chemical Formula C₈H₁₇N₃O₂Low molecular weight favors rapid systemic distribution.
Molecular Weight 187.24 g/mol Highly permeable across lipid bilayers.
Structural Motifs Pyrrolidine ring, Urea groupHigh H-bonding potential; risk of precipitation in purely aqueous buffers.
Predicted Solubility Low in aqueous media (pH 7.4)Necessitates co-solvents for Intravenous (IV) dosing and suspensions for Per Os (PO) dosing.
Formulation Causality (The "Why")

To achieve accurate PK parameters, the route of administration dictates the physical state of the formulation[3].

  • For Intravenous (IV) Dosing: The compound must be in a true solution to prevent fatal pulmonary embolism. Because EMPU is poorly soluble in saline, we utilize a co-solvent system (e.g., DMSO and PEG400) to disrupt the crystal lattice, followed by saline to ensure isotonicity.

  • For Oral (PO) Dosing: A true solution is not strictly required. A uniform suspension in Methylcellulose (MC) and Tween-80 acts as a gastrointestinal depot, mimicking the dissolution profile of a solid oral dosage form in clinical settings [3].

Standardized Formulation Protocols

Protocol A: IV Dosing Solution (Target: 1 mg/mL)

Self-Validating Check: The final solution must be optically clear. Any turbidity indicates precipitation, and the solution must be discarded.

  • Weighing: Accurately weigh 10 mg of EMPU powder into a sterile glass vial.

  • Solubilization (Solvent 1): Add 0.5 mL of 100% Dimethyl Sulfoxide (DMSO) and vortex for 2 minutes until completely dissolved. (Final DMSO = 5%).

  • Co-solvent Addition: Add 4.0 mL of Polyethylene Glycol 400 (PEG400). Vortex for 2 minutes. (Final PEG400 = 40%).

  • Aqueous Dilution: Slowly add 5.5 mL of sterile 0.9% Saline dropwise while continuously stirring. (Final Saline = 55%).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to ensure sterility and remove any microscopic particulates.

Protocol B: PO/IP Dosing Suspension (Target: 5 mg/mL)

Self-Validating Check: The suspension must remain homogeneous for the duration of the dosing procedure. If rapid settling occurs, increase the viscosity by adjusting the Methylcellulose concentration.

  • Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween-80 in ultra-pure water.

  • Wetting: Weigh 50 mg of EMPU into a mortar. Add 50 µL of Tween-80 to wet the powder, grinding it into a smooth paste.

  • Suspension: Gradually add the 0.5% Methylcellulose vehicle in 1 mL increments while triturating, up to a final volume of 10 mL.

  • Homogenization: Sonicate the suspension in a water bath for 15 minutes at room temperature.

In Vivo Administration Methodologies

Adherence to standardized dosing volumes is critical to prevent tissue injury, altered absorption kinetics, and animal distress [1, 2].

Table 2: Murine Dosing Guidelines for EMPU
RouteMax Volume (Mice)Recommended GaugeRestraint MethodAbsorption Profile
Intravenous (IV) 5 mL/kg27G - 30GRestrainer tubeImmediate (100% Bioavailability)
Per Os (PO) 10 mL/kg20G - 22G (Bulbed)Manual scruffFirst-pass metabolism dependent
Intraperitoneal (IP) 10 mL/kg25G - 27GManual scruffRapid systemic, bypasses GI tract
Step-by-Step Dosing Execution
  • Intravenous (IV) - Lateral Tail Vein:

    • Warm the mouse using a heating lamp (avoid exceeding 30°C) for 3–5 minutes to induce vasodilation.

    • Place the mouse in a secure restrainer.

    • Disinfect the tail with 70% ethanol. Insert a 27G needle into the lateral tail vein at a shallow angle (approx. 10°).

    • Inject the EMPU solution smoothly. Causality: Resistance or tissue blanching indicates extravasation; stop immediately to prevent necrosis.

  • Oral Gavage (PO):

    • Securely scruff the mouse to immobilize the head and align the esophagus.

    • Measure the gavage needle from the corner of the mouth to the last rib to estimate depth.

    • Gently pass the bulbed needle over the tongue and down the esophagus. Causality: Never force the needle. Resistance indicates tracheal entry, which will cause fatal aspiration [2].

    • Administer the suspension and withdraw the needle smoothly.

Pharmacokinetic (PK) & Pharmacodynamic (PD) Workflow

To accurately determine the half-life (


), maximum concentration (

), and area under the curve (

), blood sampling must be strategically timed. The following workflow illustrates the logical progression from formulation to efficacy modeling.

PK_PD_Workflow N1 EMPU Synthesis & Physicochemical QC N2 Vehicle Selection & Formulation N1->N2 N3 In Vivo Dosing (Mice) IV, IP, PO N2->N3 Visual & DLS Check N4 PK Profiling Serial Blood Sampling N3->N4 N5 PD Profiling Target Engagement N3->N5 N6 Toxicity Monitoring Weight & Clinical Signs N3->N6 N7 LC-MS/MS Quantitation N4->N7 N5->N7 N8 Dose-Response & Efficacy Modeling N6->N8 Safety Margins N7->N8

Caption: In vivo PK/PD and toxicity workflow for 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea in mice.

Sampling Strategy: For a standard PK profile, collect 20 µL of blood via the saphenous vein or submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Blood must be collected into K₂EDTA tubes and centrifuged at 4°C to extract plasma for LC-MS/MS analysis.

Animal Welfare & Self-Validating Toxicity Metrics

A robust preclinical protocol must integrate real-time toxicity monitoring. The biological response to EMPU must be quantified to establish the Maximum Tolerated Dose (MTD).

  • Body Weight Tracking: Weigh mice daily prior to dosing. Causality: Body weight is the most objective proxy for systemic toxicity. A continuous weight loss exceeding 15%, or a sudden drop of >20% from baseline, mandates immediate euthanasia [1].

  • Clinical Observations: Monitor for signs of piloerection, hunched posture, or lethargy 1-hour post-dose (to check for acute vehicle or compound toxicity) and 24-hours post-dose.

  • Necropsy: Upon study termination, perform a gross necropsy. Specifically, inspect the IP injection cavity for precipitation or peritonitis, and the GI tract for ulceration (if dosed PO).

References

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23.[Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613.[Link]

  • An, L., De Bruyn, T., Pang, J., Ubhayakar, S., Salphati, L., Zhang, X., Liu, L., Li, R., Chan, B., Dey, A., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17(2), 179.[Link]

Synthesis and SAR Exploration of 3-Ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and structure-activity relationship (SAR) studies of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea derivatives. These compounds are of significant interest in medicinal chemistry, particularly as potential kinase inhibitors for therapeutic applications. This guide offers detailed protocols, an examination of the synthetic strategy, and a framework for conducting SAR studies to optimize biological activity.

Introduction: The Significance of Pyrrolidinylureas in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its three-dimensional nature allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] When combined with a urea functionality, which is a well-established pharmacophore capable of forming multiple hydrogen bonds, the resulting pyrrolidinylurea derivatives represent a promising class of compounds for drug discovery.[2]

Recent research has highlighted the potential of pyrrolidinylurea derivatives as potent and selective inhibitors of various protein kinases, such as Tropomyosin receptor kinase A (TrkA) and Apoptosis signal-regulating kinase 1 (ASK1).[3][4][5] These kinases are implicated in a range of diseases, including cancer, pain, inflammation, and neurodegenerative disorders.[3] The development of small molecule inhibitors for these targets is an active area of research, and the 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea core represents a valuable template for the design of such inhibitors.

Structure-activity relationship (SAR) studies are crucial for transforming a hit compound into a viable drug candidate. By systematically modifying the chemical structure and evaluating the impact on biological activity, researchers can identify key molecular features responsible for potency, selectivity, and desirable pharmacokinetic properties. This guide will provide a framework for conducting SAR studies on this novel class of compounds.

Synthetic Strategy and Protocols

The synthesis of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea derivatives is centered around the formation of the urea bond, which is most commonly and efficiently achieved through the reaction of a primary or secondary amine with an isocyanate.[2] The overall synthetic approach can be divided into two main stages: the synthesis of the key chiral intermediate, (4S)-4-methoxypyrrolidin-3-amine, and the subsequent urea formation.

Synthesis of the Chiral Intermediate: (3R,4S)-N-Boc-4-methoxypyrrolidin-3-amine

A robust and stereocontrolled synthesis of the chiral aminopyrrolidine is paramount. The following multi-step protocol, adapted from established methodologies for the synthesis of substituted pyrrolidines, provides a reliable route to the desired intermediate. The synthesis begins with a commercially available chiral starting material to ensure the correct stereochemistry in the final product.

Protocol 1: Synthesis of N-Boc-(3R,4S)-3-azido-4-hydroxypyrrolidine

This protocol describes the synthesis of a key azide intermediate from a chiral starting material.

  • Materials:

    • (3R,4R)-N-Boc-3,4-dihydroxypyrrolidine

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD)

    • Diphenylphosphoryl azide (DPPA)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Procedure:

    • To a solution of (3R,4R)-N-Boc-3,4-dihydroxypyrrolidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 30 minutes.

    • Add diphenylphosphoryl azide (1.5 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (EtOAc/Hexanes gradient) to afford N-Boc-(3R,4S)-3-azido-4-hydroxypyrrolidine.

Protocol 2: O-Methylation of N-Boc-(3R,4S)-3-azido-4-hydroxypyrrolidine

This protocol details the methylation of the hydroxyl group.

  • Materials:

    • N-Boc-(3R,4S)-3-azido-4-hydroxypyrrolidine

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Methyl iodide (CH₃I)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and Hexanes for chromatography

  • Procedure:

    • To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-Boc-(3R,4S)-3-azido-4-hydroxypyrrolidine (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (2.0 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (EtOAc/Hexanes gradient) to yield N-Boc-(3R,4S)-3-azido-4-methoxypyrrolidine.

Protocol 3: Reduction of the Azide and Boc Deprotection

This final step yields the key amine intermediate.

  • Materials:

    • N-Boc-(3R,4S)-3-azido-4-methoxypyrrolidine

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH)

    • Hydrogen gas (H₂)

    • 4 M HCl in 1,4-dioxane

  • Procedure:

    • To a solution of N-Boc-(3R,4S)-3-azido-4-methoxypyrrolidine (1.0 eq) in methanol, add 10% Pd/C (10% by weight).

    • Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain crude N-Boc-(3R,4S)-4-methoxypyrrolidin-3-amine.

    • Dissolve the crude amine in a minimal amount of methanol and add 4 M HCl in 1,4-dioxane (excess).

    • Stir the mixture at room temperature for 1-2 hours.

    • Concentrate the solvent under reduced pressure to afford (3R,4S)-4-methoxypyrrolidin-3-amine dihydrochloride as a solid, which can be used in the next step without further purification.

Urea Formation

The final step in the synthesis is the coupling of the chiral amine with ethyl isocyanate to form the target urea derivative.

Protocol 4: Synthesis of 3-Ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea

  • Materials:

    • (3R,4S)-4-methoxypyrrolidin-3-amine dihydrochloride

    • Ethyl isocyanate

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • DCM and Methanol for chromatography

  • Procedure:

    • To a suspension of (3R,4S)-4-methoxypyrrolidin-3-amine dihydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.5 eq) at 0 °C under an inert atmosphere.

    • Stir the mixture at 0 °C for 15 minutes.

    • Add ethyl isocyanate (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (DCM/MeOH gradient) to afford 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Framework for Structure-Activity Relationship (SAR) Studies

The primary goal of SAR studies is to understand how different structural modifications to the lead compound, 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea, affect its biological activity. A systematic approach to modifying the molecule at key positions is essential.

Key Positions for Modification

Based on the core structure, three primary regions can be targeted for modification:

  • The Ethyl Group (R¹): This position can be explored to understand the impact of alkyl chain length, branching, and the introduction of cyclic or aromatic moieties on potency and selectivity.

  • The Pyrrolidine Ring: While the (4S)-methoxy group is a key feature, modifications at other positions (if synthetically accessible) or replacement of the methoxy group with other small alkoxy or fluoro groups could be investigated.

  • The Urea Linker: While the urea is a key hydrogen-bonding motif, its replacement with a thiourea or other bioisosteres could be explored.

Proposed Modifications and Rationale

The following table outlines a series of proposed modifications to the lead compound and the rationale behind each change.

Position Modification (R¹) Rationale
Methyl, Propyl, Isopropyl, CyclopropylTo probe the effect of alkyl size and branching on binding pocket occupancy.
Benzyl, PhenethylTo introduce aromatic interactions and explore potential pi-stacking.
Substituted Phenyl (e.g., 4-F, 4-Cl, 4-Me)To investigate the influence of electronic and steric effects of substituents on the aromatic ring.
Heterocyclic rings (e.g., Pyridyl, Thienyl)To introduce additional hydrogen bond donors/acceptors and modulate physicochemical properties.
Workflow for SAR Studies

A typical workflow for conducting SAR studies on this series of compounds is illustrated in the diagram below.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration Synthesis Synthesis of Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Assay Primary in vitro Assay (e.g., Kinase Inhibition) Purification->Primary_Assay Secondary_Assay Secondary Assays (e.g., Selectivity Profiling) Primary_Assay->Secondary_Assay Cell_Based_Assay Cell-Based Assays (e.g., Proliferation) Secondary_Assay->Cell_Based_Assay SAR_Analysis SAR Analysis Cell_Based_Assay->SAR_Analysis Design Design of Next-Generation Analogs SAR_Analysis->Design Design->Synthesis

Figure 1: A schematic workflow for the Structure-Activity Relationship (SAR) studies of novel pyrrolidinylurea derivatives.

Data Presentation and Interpretation

The results of the SAR studies should be compiled into a clear and concise table to facilitate analysis and the identification of trends.

Compound R¹ Group Kinase IC₅₀ (nM) Cellular EC₅₀ (µM)
Lead-1 Ethyl1502.5
Analog-1a Methyl3005.1
Analog-1b Propyl1202.1
Analog-1c Isopropyl2504.8
Analog-2a Benzyl500.8
Analog-2b 4-Fluorobenzyl350.6

This is an exemplary table; actual data will be generated from experimental results.

Interpretation of this data will guide the design of the next generation of compounds. For example, the improved activity of the benzyl and 4-fluorobenzyl analogs might suggest that an aromatic ring in the R¹ position is beneficial for binding, and that further exploration of substituted phenyl rings is warranted.

Conclusion

This technical guide provides a detailed roadmap for the synthesis and SAR exploration of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea derivatives. The provided protocols offer a reliable synthetic route to these novel compounds, and the outlined SAR framework enables a systematic investigation of their potential as therapeutic agents, particularly as kinase inhibitors. By following these guidelines, researchers can efficiently synthesize and optimize this promising class of molecules for further drug development efforts.

References

  • WO/2012/158413 PYRROLIDINYL UREA AND PYRROLIDINYL THIOUREA COMPOUNDS AS TRKA KINASE INHIBITORS - WIPO Patentscope. (n.d.). Retrieved from [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). Retrieved from [Link]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - MDPI. (n.d.). Retrieved from [Link]

  • General SAR for amide and urea-based sEH inhibitors - ResearchGate. (n.d.). Retrieved from [Link]

  • Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • A new path to enantioselective substituted pyrrolidines - Mapping Ignorance. (n.d.). Retrieved from [Link]

  • The synthesis of aracemic 4-substituted pyrrolidinones and 3-substituted pyrrolidines. An asymmetric synthesis of (-)-rolipram | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors | ACS Omega - ACS Publications. (n.d.). Retrieved from [Link]

  • Full article: N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - Taylor & Francis. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and SAR Studies of Urea and Thiourea Derivatives of Gly/Pro Conjugated to Piperazine Analogue as Potential AGE Inhibitors - ResearchGate. (n.d.). Retrieved from [Link]

  • SG10201913053QA - Pyrrolidinyl urea and pyrrolidinyl thiourea compounds as trka kinase inhibitors - Google Patents. (n.d.).
  • Discovery of a 2-pyridinyl urea-containing compound YD57 as a potent inhibitor of apoptosis signal-regulating kinase 1 (ASK1) - PubMed. (n.d.). Retrieved from [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. (n.d.). Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (n.d.). Retrieved from [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanes. (n.d.). Retrieved from [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones - ChemRxiv. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (n.d.). Retrieved from [Link]

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI. (n.d.). Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving the solubility of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea . This compound presents specific solubility challenges due to the interplay between its rigid urea core (hydrogen bond donor/acceptor) and the ionizable pyrrolidine ring.[1][2]

Ticket ID: SOL-8492-UREA Subject: 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea Status: Open Support Level: Tier 3 (Senior Application Scientist)[1][2]

📊 System Status: Physicochemical Profile

Before applying a fix, we must diagnose the root cause of the insolubility.[1][2]

  • The "Brick Dust" Factor: The urea linkage (-NH-CO-NH-) creates a strong intermolecular hydrogen bonding network.[1][2] This leads to high crystal lattice energy, making the solid difficult to dissociate in water.[1][2]

  • The "Handle": The pyrrolidine nitrogen (N1 position) is a secondary amine.[1][2] It is the critical "handle" for solubility manipulation.[1][2]

  • Chirality: The (4S, 3-position) stereochemistry creates a specific 3D shape that may influence packing density.[1][2]

ParameterEstimated ValueImplication
pKa (Pyrrolidine NH) ~9.2 – 9.8Highly basic.[1][2] Ionized (+) at physiological pH (7.[1][2]4) and acidic pH.[1]
pKa (Urea NH) ~13-14Neutral at all physiological conditions.[1][2]
LogP ~0.5 – 1.2Moderately polar, but crystal packing overrides hydrophilicity.[1][2]
Limiting Factor Lattice EnergyHigh melting point likely drives poor solubility.[1][2]

🛠️ Troubleshooting Modules

Module A: pH Manipulation (The "Gold Standard" Fix)

Diagnosis: The compound is likely neutral and aggregated at pH > 10.[1][2] Solution: Convert the pyrrolidine amine into a cation to break the crystal lattice.[1][2]

Protocol 1: In-Situ Salt Formation (For Liquid Dosing/Assays)
  • Target pH: < 6.0

  • Recommended Acids:

    • Methanesulfonic Acid (MSA): Excellent for disrupting urea stacking.[1][2]

    • Hydrochloric Acid (HCl): Standard, but chloride counter-ions can sometimes induce "common ion effect" precipitation in saline.[1][2]

    • L-Tartaric Acid: Good for chiral resolution retention and mild buffering.[1][2]

Step-by-Step Workflow:

  • Weigh the compound.[1][2]

  • Add 0.95 equivalents of 0.1M acid (e.g., MSA) relative to the compound's molar mass.[1]

  • Vortex for 60 seconds.

  • Add water/buffer to volume.[1][2]

  • Result: The solution should clarify as the pyrrolidinium salt forms.[1][2]

⚠️ Warning: Avoid phosphate buffers (PBS) initially.[1][2] Phosphate anions can form insoluble salts with cationic amines.[1][2] Use Saline or D5W (5% Dextrose) for in vivo work.[1][2]

Module B: Cosolvent Systems (For Neutral pH Applications)

Diagnosis: You need to maintain neutral pH (e.g., for cell permeability assays) where the amine is less ionized.[1][2] Solution: Disrupt urea hydrogen bonding using aprotic cosolvents.

Protocol 2: The "Urea-Buster" Solvent Mix

Ureas are notoriously insoluble in pure water but highly soluble in solvents that can accept hydrogen bonds.[1][2]

ComponentRoleRecommended % (v/v)
DMSO or DMA Primary Solvent (Breaks Urea H-bonds)5% - 10%
PEG 400 Interface Stabilizer20% - 40%
Tween 80 Surfactant (Prevents aggregation)1% - 5%
Water/Saline Bulk VehicleRemainder

Compounding Order (Critical):

  • Dissolve compound completely in 100% DMSO (Stock solution).

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex.[1][2]

  • Slowly add warm (37°C) water/saline while vortexing.

    • Why? Adding water too fast to the DMSO stock causes "crashing out" (precipitation) due to local supersaturation.[1]

Module C: Advanced Formulation (Solid State)

Diagnosis: You need a solid oral dosage form with high bioavailability.[1][2] Solution: Amorphous Solid Dispersion (ASD) to prevent crystal lattice formation.[1][2]

Protocol 3: PVP-VA64 Solvent Evaporation[1]
  • Dissolve Compound and PVP-VA64 (Polyvinylpyrrolidone-vinyl acetate) in Methanol at a 1:3 ratio .[1][2]

  • Rotary evaporate the methanol at 40°C.

  • Vacuum dry the resulting foam for 24 hours.[1][2]

  • Mechanism: The polymer chains mechanically separate the urea molecules, preventing them from reforming the insoluble crystal lattice.[1][2]

📉 Visualizing the Troubleshooting Logic

SolubilityLogic Start Start: Compound Insoluble CheckPH Is Application pH < 7? Start->CheckPH SaltScreen Use Salt Form (Mesylate/HCl) CheckPH->SaltScreen Yes (Protonate N1) Cosolvent Require Neutral pH? (Cell Assay/IV) CheckPH->Cosolvent No CheckClarity Clear Solution? SaltScreen->CheckClarity Success1 Proceed to Assay CheckClarity->Success1 Yes CheckClarity->Cosolvent No (Still Cloudy) DMSO_PEG Use Cosolvent System: 5% DMSO + 30% PEG400 Cosolvent->DMSO_PEG Liquid SolidForm Oral Formulation? Cosolvent->SolidForm Solid DMSO_PEG->Success1 ASD Amorphous Dispersion (PVP-VA64 1:3) SolidForm->ASD ASD->Success1

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental requirements.

❓ Frequently Asked Questions (FAQ)

Q: Why does my compound precipitate when I add it to cell culture media (DMEM)? A: DMEM contains high concentrations of salts and amino acids at pH 7.[1][2]4. If you dissolved your compound in pure DMSO, diluting it into aqueous media causes a rapid polarity shift.[1][2]

  • Fix: Predilute your DMSO stock with PEG 400 (1:[1]1) before adding it to the media.[1][2] This acts as a buffer for polarity.[1][2]

Q: Can I use Cyclodextrins (HP-β-CD)? A: Likely yes. The 3-ethyl group and the pyrrolidine ring are suitable sizes for the hydrophobic cavity of Beta-Cyclodextrin.[1][2]

  • Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[1][2] Add your compound and stir for 24 hours. Filter (0.22 µm) to remove uncomplexed solid.[1][2] This is excellent for IV formulations as it avoids toxic cosolvents.[1][2]

Q: Is the methoxy group unstable in acid? A: Generally, methyl ethers are stable in dilute acids (like 0.1M HCl) used for solubilization.[1][2] They typically require strong Lewis acids (like BBr3) to cleave.[1] You are safe to use acidic buffers for short-term experiments (<24 hours).[1]

📚 References

  • Steed, J. W. (2013).[1][2] The role of co-crystals in pharmaceutical design. Trends in Pharmacological Sciences. Link

    • Relevance: Explains the "brick dust" phenomenon of urea derivatives and lattice energy disruption.[1][2]

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

    • Relevance: Foundational text on using pKa differences (pyrrolidine N) for salt selection.[1][2]

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Relevance: Protocol source for HP-β-CD inclusion complexation.

  • Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

    • Relevance: General principles of solubility regarding LogP and H-bonding counts in urea derivatives.

Sources

Technical Support Center: Optimizing 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea for Cellular Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea .

As a highly specific, 1,3-disubstituted urea-based small molecule, this compound shares a classic pharmacophore utilized in the design of soluble epoxide hydrolase (sEH) inhibitors and targeted kinase probes[1]. While the urea motif provides exceptional target affinity via bidentate hydrogen bonding in the enzyme active site, it inherently introduces physicochemical challenges for in vitro cellular assays—namely, poor aqueous solubility and complex membrane permeability dynamics[2].

This guide provides field-proven troubleshooting insights, empirical optimization matrices, and self-validating protocols to ensure data integrity in your cellular assays.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My compound is precipitating when added to cell culture media. How do I prevent this? Causality: Urea-based inhibitors often exhibit low aqueous solubility (<10 µM in pure buffer) because the urea moiety forms highly stable, insoluble aggregates driven by strong intermolecular hydrogen bonding[2]. When a 100% DMSO stock is spiked directly into aqueous media, the rapid solvent exchange causes the compound to "crash out" into microcrystals. Solution: Utilize a step-down dilution method. First, dilute the 100% DMSO stock into an intermediate solvent (e.g., 10% DMSO in PBS) before the final dilution into the assay media. Additionally, ensure the final assay media contains at least 5-10% Fetal Bovine Serum (FBS). Serum proteins, particularly albumin, act as hydrophobic carriers that bind the molecule and prevent lattice formation.

Q2: What is the maximum tolerable DMSO concentration for cellular assays with this compound? Causality: While higher DMSO concentrations keep the urea compound soluble, DMSO concentrations above 0.1% (v/v) begin to fluidize the cellular lipid bilayer. This alters membrane permeability, induces transcriptomic stress responses, and confounds viability readouts. Solution: Cap the final DMSO concentration at 0.1% for sensitive primary cells, and 0.5% for robust immortalized lines (e.g., HEK293, HeLa). If higher drug concentrations are required, pre-warm the media to 37°C prior to compound addition to maximize kinetic solubility without adding excess solvent.

Q3: Why is there a massive shift between my biochemical IC50 and my cellular EC50? Causality: Two distinct physicochemical factors drive this rightward shift:

  • Plasma Protein Binding (PPB): The compound binds heavily to albumin in the FBS-containing media, drastically reducing the "free" (active) fraction of the drug available to enter the cell.

  • Lysosomal Trapping: The (4S)-4-methoxypyrrolidin-3-yl moiety contains a basic amine (pKa ~8.5). In the acidic environment of the lysosome (pH ~4.5), this amine becomes protonated and membrane-impermeable, effectively sequestering the drug away from its cytosolic targets. Solution: Perform a serum-shift assay (compare IC50 in 1% FBS vs. 10% FBS) to quantify protein binding. To mitigate lysosomal trapping, limit incubation times to the minimum required for target engagement (e.g., 2-4 hours) before reading the assay.

Q4: How do I definitively verify intracellular target engagement? Causality: Phenotypic readouts (like cell viability) are susceptible to off-target effects. Because urea-based compounds frequently target sEH—an enzyme that degrades epoxyeicosatrienoic acids (EETs) into dihydroxyeicosatrienoic acids (DHETs)—measuring the accumulation of the upstream substrate is the most direct proof of target engagement[3]. Solution: Use LC-MS/MS to measure the intracellular ratio of EETs to DHETs. A dose-dependent increase in the EET/DHET ratio confirms that the compound has successfully permeated the membrane and inhibited its target.

Part 2: Empirical Data & Optimization Matrices

Table 1: Solubility and DMSO Tolerance Matrix
Final Compound ConcentrationFinal DMSO % (v/v)Media TypeObservation / Recommendation
0.1 - 1 µM0.01% - 0.1%10% FBSOptimal. Complete solubility; no DMSO-induced cytotoxicity.
1 - 10 µM0.1% - 0.5%10% FBSAcceptable. Monitor sensitive cell lines for membrane fluidization.
> 10 µM> 0.5%10% FBSHigh Risk. DMSO toxicity likely. Use step-down dilution to prevent precipitation.
> 10 µM> 0.5%Serum-FreeCritical Failure. Compound will precipitate (microcrystals). Do not use.
Table 2: Recommended Concentration Ranges by Assay Type
Assay TypeTarget ReadoutRecommended Dose RangeIncubation TimeRationale
BiochemicalEnzyme Inhibition (IC50)1 nM - 100 nM30 - 60 minsDirect binding; no membrane barrier or lysosomal trapping.
Target EngagementEET/DHET Ratio (LC-MS/MS)100 nM - 5 µM2 - 4 hoursRequires membrane permeation. Short incubation avoids lysosomal sequestration.
PhenotypicCell Viability / Proliferation1 µM - 20 µM48 - 72 hoursHigh concentrations needed to overcome plasma protein binding in 10% FBS over long durations.

Part 3: Validated Standard Operating Procedures (SOPs)

Protocol 1: Step-Down Media Dosing Workflow

Objective: Prepare a precipitate-free dosing solution of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea.

  • Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM (1000X) master stock.

    • Self-Validation Checkpoint: The solution must be completely clear. If cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Intermediate Dilution: Pipette 10 µL of the 1000X stock into 90 µL of sterile PBS (yielding a 100X intermediate at 10% DMSO). Vortex immediately for 10 seconds.

  • Final Media Preparation: Pre-warm the cell culture media (containing 10% FBS) to 37°C. Add 10 µL of the 100X intermediate to 990 µL of the pre-warmed media. Invert gently to mix.

  • Microscopic Validation: Before applying to cells, place 100 µL of the final media into an empty well and observe under a phase-contrast microscope at 20X magnification. The absence of refractile microcrystals validates successful solubilization.

  • Dosing: Aspirate old media from the cell culture plate and gently apply the validated dosing media.

Protocol 2: Cellular Target Engagement Assay (Lipid Extraction)

Objective: Quantify intracellular EET/DHET ratios to confirm target inhibition.

  • Cell Seeding & Dosing: Seed cells in a 6-well plate at

    
     cells/well. Incubate overnight. Dose with 1 µM of the compound using Protocol 1.
    
  • Incubation: Incubate for 4 hours at 37°C.

    • Rationale: 4 hours is sufficient for target binding and substrate accumulation while minimizing compensatory enzyme upregulation.

  • Quenching & Lysis: Aspirate media, wash twice with ice-cold PBS to halt metabolism. Add 500 µL of ice-cold methanol containing internal lipid standards (e.g., deuterated EETs).

  • Extraction: Scrape cells and transfer to a microcentrifuge tube. Add 500 µL of chloroform and 250 µL of HPLC-grade water. Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to separate phases.

  • Self-Validation Checkpoint: The lower organic (chloroform) phase must be clearly separated from the upper aqueous phase by a distinct, solid white protein disc. This confirms proper phase partitioning.

  • Analysis: Carefully extract the lower organic phase, evaporate under nitrogen gas, and reconstitute in 50 µL of LC-MS grade acetonitrile for LC-MS/MS analysis.

Part 4: Visualizations

dosing_workflow Stock 1000X Stock (100% DMSO) Intermediate 10X Intermediate (10% DMSO in PBS) Stock->Intermediate 1:100 Dilution (Vortex 10s) Media 1X Dosing Media (0.1% DMSO, 10% FBS) Intermediate->Media 1:10 Dilution (Warm to 37°C) Cells Cell Culture Incubation (37°C) Media->Cells Apply to cells (Validate under scope)

Workflow for step-down dilution to prevent urea compound precipitation in aqueous media.

moa_pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET EETs (Active Epoxides) CYP->EET sEH Soluble Epoxide Hydrolase (sEH Target) EET->sEH DHET DHETs (Inactive Diols) sEH->DHET Drug 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea Drug->sEH Inhibits

Mechanism of target engagement: Urea-based inhibition of sEH prevents EET degradation.

References

  • Title: Peptidyl-urea based inhibitors of soluble epoxide hydrolases Source: Bioorganic & Medicinal Chemistry Letters (via PubMed Central) URL: [Link]

  • Title: 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Protective Effects of the Soluble Epoxide Hydrolase Inhibitor 1-Trifluoromethoxyphenyl-3-(1-Propionylpiperidin-4-yl) Urea in a Rat Model of Permanent Middle Cerebral Artery Occlusion Source: Frontiers in Neurology URL: [Link]

Sources

Technical Support Center: Metabolic Stability of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea in Liver Microsomes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, evaluating the in vitro ADME properties of novel chemical entities is critical for predicting in vivo pharmacokinetics. The compound 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea presents unique analytical and biochemical challenges due to its basic pyrrolidine amine, methoxy group, and urea linkage.

This guide is designed to provide you with authoritative troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity data generation during liver microsomal stability assays.

Assay Workflow Overview

Workflow A 1. Pre-incubation (Microsomes + Compound) B 2. Initiation (Add NADPH) A->B C 3. Sampling (0-60 min) B->C D 4. Quenching (Cold Acetonitrile) C->D E 5. LC-MS/MS Analysis D->E

Caption: Standard self-validating workflow for liver microsomal stability assays.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is the intrinsic clearance (


) of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea heavily underestimated in our standard microsomal assays? 
A1:  This is a classic artifact associated with basic amines. At physiological pH (7.4), the secondary amine of the pyrrolidine ring is protonated (cationic). These cationic species exhibit strong electrostatic interactions with the anionic phosphate headgroups of the microsomal phospholipid bilayer 1[1]. This non-specific binding significantly reduces the unbound fraction in the microsomes (

), leading to an artificially low apparent

2[2]. To correct for this, you must experimentally determine

using equilibrium dialysis and apply it to your clearance calculations (

).

Q2: What are the primary metabolic "soft spots" we should monitor for this compound? A2: Based on the structural motifs, Phase I metabolism via Cytochrome P450 (CYP) enzymes will primarily target two regions:

  • O-demethylation: The methoxy group attached to the pyrrolidine ring is highly susceptible to oxidative cleavage by enzymes such as CYP2D6 or CYP3A4, yielding a secondary alcohol (hydroxypyrrolidine) and formaldehyde3[3].

  • N-dealkylation / Aliphatic Hydroxylation: The ethyl group on the urea moiety can undergo terminal hydroxylation or complete N-deethylation.

Pathways Parent 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea Met1 O-demethylation (Hydroxypyrrolidine) Parent->Met1 CYP450 Met2 N-deethylation (Primary Urea) Parent->Met2 CYP450 Met3 Aliphatic Hydroxylation (Hydroxyethyl) Parent->Met3 CYP450

Caption: Predicted Phase I metabolic pathways for 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea.

Q3: We observe a rapid depletion of the parent compound, but no corresponding Phase I metabolites are detected in LC-MS/MS. What is happening? A3: This discrepancy usually stems from a failure in assay validation. Investigate the following causal factors:

  • Chemical Instability: The compound may be degrading non-enzymatically in the pH 7.4 buffer. Always run a minus-NADPH control 4[4]. If depletion occurs without the cofactor, the issue is chemical hydrolysis, not CYP metabolism.

  • Non-specific Binding to Plastics: Highly lipophilic or basic compounds can adhere to the walls of standard polystyrene 96-well plates. Switch to low-binding polypropylene plates.

  • LC-MS/MS Signal Suppression: The basic pyrrolidine nitrogen can cause severe peak tailing or ion suppression in the mass spectrometer source. Ensure your mobile phase contains an appropriate modifier (e.g., 0.1% formic acid) to maintain protonation and improve peak shape.

Quantitative Data Presentation: The Impact of Protein Concentration

To demonstrate the causality of non-specific binding on assay readouts, the table below summarizes how varying the microsomal protein concentration impacts the unbound fraction (


) and the resulting clearance metrics for basic amines like our target compound.
Microsomal Protein Conc. (mg/mL)Fraction Unbound (

)
Apparent

(µL/min/mg)
Corrected

(µL/min/mg)*
0.50.4522.550.0
1.00.2814.050.0
2.00.157.550.0

*Note: While the apparent clearance drops as protein concentration increases due to higher non-specific binding, the corrected intrinsic clearance remains constant. We recommend using 0.5 mg/mL protein to maximize the free fraction while maintaining enzymatic turnover.

Experimental Protocol: Optimized Liver Microsomal Stability Assay

This protocol is engineered as a self-validating system, specifically optimized to mitigate the liabilities of basic amines while ensuring robust Phase I metabolic evaluation5[5].

Step 1: Reagent Preparation

  • Prepare a 10 mM stock of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea in 100% DMSO.

  • Dilute the stock in 100 mM potassium phosphate buffer (pH 7.4) to achieve a working concentration. Critical: Final DMSO concentration in the assay must not exceed 0.1% (v/v) to prevent CYP enzyme inhibition.

Step 2: Pre-Incubation (The Self-Validating Setup)

  • In a low-binding polypropylene 96-well plate, combine the test compound (final concentration 1 µM) with pooled liver microsomes (final concentration 0.5 mg/mL) and 3 mM

    
     in phosphate buffer.
    
  • Control Design: Prepare three parallel incubations:

    • Test Reaction: Complete system.

    • Minus-NADPH Control: Replaces NADPH with buffer (evaluates chemical stability).

    • Positive Control: Use a known high-clearance basic amine (e.g., Verapamil) to validate enzyme activity.

  • Pre-incubate the plate at 37°C for 5 minutes.

Step 3: Reaction Initiation

  • Initiate the Test Reaction and Positive Control wells by adding pre-warmed NADPH regenerating system (final concentration 1 mM).

Step 4: Time-Course Sampling & Quenching

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from each well.

  • Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile (containing an internal standard such as labetalol or tolbutamide). The 3:1 organic-to-aqueous ratio ensures complete protein precipitation.

Step 5: LC-MS/MS Analysis

  • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a clean plate for LC-MS/MS analysis. Monitor the depletion of the parent mass and scan for +16 Da (hydroxylation) and -14 Da (O-demethylation) mass shifts to identify metabolites.

References
  • Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. Drug Metabolism and Disposition. URL:[Link]

  • Models for Nonspecific Binding and Partitioning | New Horizons in Predictive Drug Metabolism and Pharmacokinetics. Royal Society of Chemistry. URL:[Link]

  • Identification of the cytochrome P450 isoforms involved in the O-demethylation of 4-nitroanisole in human liver microsomes. Xenobiotica - Taylor & Francis. URL:[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec. URL:[Link]

Sources

Technical Support Center: Enhancing Cell Permeability of 3-Ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter permeability bottlenecks when optimizing nitrogen-rich, high-polarity scaffolds. The 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea framework presents a classic medicinal chemistry challenge: it resides in a chemical space burdened by high hydrogen bond donor (HBD) counts, high 3D polar surface area (PSA), and a basic amine.

This guide is designed to help you troubleshoot permeability assays, understand the physicochemical causality behind poor membrane transit, and execute self-validating protocols to rescue your analogs.

Part 1: Diagnostic Workflows & Causality

Before synthesizing new analogs, we must isolate the exact mechanism restricting your compound's permeability. Is it a failure of passive diffusion (desolvation penalty) or active transport (efflux)?

PermeabilityWorkflow Start Permeability Issue Identified PAMPA Run PAMPA (Passive Diffusion) Start->PAMPA Caco2 Run Caco-2 (Cellular & Efflux) Start->Caco2 CheckPAMPA PAMPA Papp > 5 x 10^-6 cm/s? PAMPA->CheckPAMPA CheckEfflux Caco-2 Efflux Ratio > 2.0? Caco2->CheckEfflux Sol1 Induce IMHB or N-Methylation CheckPAMPA->Sol1 No Sol2 Lower Amine pKa (Fluorination) CheckPAMPA->Sol2 No Sol3 Block P-gp Efflux (Reduce Polarity) CheckEfflux->Sol3 Yes

Diagnostic workflow for isolating passive diffusion vs. active efflux permeability barriers.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the core scaffold exhibit such poor passive permeability in PAMPA?

A1: The energetic penalty of desolvating the urea motif is immense. The urea group contains two NH hydrogen bond donors and one carbonyl acceptor. When exposed to an aqueous environment, these form strong hydration shells. To pass through the lipophilic core of a cell membrane, these water molecules must be shed. Furthermore, the pyrrolidine nitrogen is a basic secondary amine (typical pKa ~8.5). At physiological pH (7.4), >90% of the molecule exists as a membrane-impermeable cation.

Q2: How can we exploit the 4-methoxy group to improve permeability without adding lipophilic bulk?

A2: By utilizing Intramolecular Hydrogen Bonding (IMHB) . The name 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea defines the C4 stereocenter as (S), but leaves C3 undefined. If you synthesize the (3S, 4S)cis-isomer, the spatial proximity between the urea NH (at C3) and the methoxy oxygen (at C4) allows the formation of a stable 5- or 6-membered IMHB ring.

This creates a "chameleonic" molecule: in water, it remains soluble, but in the lipophilic membrane, it folds, shielding the polar NH and oxygen from the environment, drastically lowering the 3D PSA[1][2]. In contrast, the (3R, 4S)trans-isomer physically cannot form this bond and will remain impermeable[2][3].

Q3: If stereochemical IMHB tuning is insufficient, what structural modifications are recommended?

A3: You must attack the HBD count and the amine pKa directly:

  • N-Methylation: Convert the ethyl-urea to an N-ethyl-N-methyl urea. This eliminates one HBD, directly increasing lipophilicity and passive diffusion.

  • Fluorination: Introduce a fluorine atom at the C5 position of the pyrrolidine ring. The strong electron-withdrawing inductive effect will lower the pKa of the pyrrolidine amine by ~1.5 to 2 units, significantly increasing the neutral, membrane-permeable fraction at pH 7.4.

OptimizationLogic Core 3-Ethyl-1-[(4S)-4-methoxy pyrrolidin-3-yl]urea Urea Urea Motif (High HBD/PSA) Core->Urea Pyrrolidine Pyrrolidine Amine (High pKa ~8.5) Core->Pyrrolidine Methoxy 4-Methoxy Group (H-Bond Acceptor) Core->Methoxy IMHB Stereochemical Tuning (cis-isomer favors IMHB) Urea->IMHB Methylation N-Ethyl Methylation (Removes 1 HBD) Urea->Methylation Fluorination Adjacent Fluorination (Lowers Amine pKa) Pyrrolidine->Fluorination Methoxy->IMHB

Rational design strategies for enhancing the permeability of pyrrolidine-urea scaffolds.

Part 3: Quantitative Data Summary

The table below synthesizes the expected physicochemical shifts when applying the aforementioned optimization strategies to the core scaffold.

Compound VariantStereochemistryPyrrolidine pKaVT-NMR Δδ/ΔT (ppb/K)PAMPA Papp (10⁻⁶ cm/s)Caco-2 Efflux Ratio
1. Core Scaffold trans (3R, 4S)8.6-6.2 (Exposed)0.84.5
2. IMHB Optimized cis (3S, 4S)8.4-2.1 (Shielded)6.53.2
3. N-Methylated cis (3S, 4S)8.4-1.8 (Shielded)12.42.1
4. C5-Fluorinated cis (3S, 4S)6.8-2.3 (Shielded)18.71.2

Note: A VT-NMR temperature coefficient more positive than -3.0 ppb/K indicates a shielded proton involved in an IMHB[4][5].

Part 4: Experimental Protocols

To ensure trustworthiness, your data must be self-validating. Use the following standardized protocols to confirm IMHB formation and isolate efflux mechanisms.

Protocol A: Variable-Temperature NMR (VT-NMR) for IMHB Validation

This protocol determines if the urea NH is solvent-exposed or protected via an intramolecular hydrogen bond with the methoxy group[4][5].

  • Sample Preparation: Dissolve 3–5 mg of the compound in 600 µL of anhydrous CDCl₃ (non-polar environment to simulate the membrane interior).

  • Acquisition Setup: Place the sample in a 500 MHz (or higher) NMR spectrometer.

  • Temperature Gradient: Acquire standard 1D ¹H NMR spectra at 5 K intervals, starting from 298 K up to 328 K. Allow 5 minutes of equilibration time at each temperature step.

  • Data Analysis: Plot the chemical shift (δ, in ppb) of the urea NH protons against temperature (T, in Kelvin).

  • Interpretation: Calculate the slope (Δδ/ΔT). A slope more negative than -4.0 ppb/K indicates the NH is breaking hydrogen bonds with the solvent (exposed). A slope between 0 and -3.0 ppb/K confirms the NH is shielded by a stable IMHB[4][5].

Protocol B: Bi-directional Caco-2 Permeability Assay with Efflux Inhibition

This protocol differentiates between poor passive permeability and active P-glycoprotein (P-gp) efflux.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Assay Preparation: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4). Prepare a second set of samples containing 10 µM of the test compound plus 10 µM Elacridar (a potent P-gp/BCRP inhibitor).

  • Dosing: Add the solutions to the Apical (A) chamber for A→B assessment, and to the Basolateral (B) chamber for B→A assessment.

  • Incubation & Sampling: Incubate at 37°C for 120 minutes. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability (Papp) and the Efflux Ratio (ER = Papp B→A / Papp A→B). If the ER drops from >2.0 to <1.5 in the presence of Elacridar, the compound is a confirmed P-gp substrate.

References

  • Over, B., Babine, R. E., et al. (2014). "Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties." Journal of Medicinal Chemistry. Available at:[Link]

  • Poongavanam, V., Atilaw, Y., et al. (2022). "Linker-Dependent Folding Rationalizes PROTAC Cell Permeability." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Off-Target Effects of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with research teams encountering unexpected assay interference when utilizing highly specific small-molecule probes. The compound 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea (CAS: 1217983-22-6) presents a fascinating, yet challenging, pharmacological profile.

Structurally, it combines two highly privileged, yet promiscuous, pharmacophores: a urea motif and a basic secondary amine embedded within a chiral methoxypyrrolidine ring. While this structural combination is excellent for achieving high-affinity binding to intended targets, it inherently introduces dual off-target liabilities. The urea moiety is a classic kinase hinge-binding mimic, while the basic pyrrolidine nitrogen is a known trigger for aminergic GPCR cross-reactivity and hERG channel blockade.

This guide provides a self-validating system to troubleshoot, quantify, and mitigate these specific off-target effects in your preclinical assays.

Quantitative Baseline Data

To establish a baseline for your experimental controls, Table 1 summarizes the typical off-target binding affinities observed for this class of basic pyrrolidine-ureas.

Table 1: Representative Off-Target Profiling Data for Pyrrolidine-Urea Scaffolds

Off-Target LiabilityStructural DriverTypical Affinity (IC50/Ki)Primary Assay Phenotype
Kinase Promiscuity (e.g., VEGFR, CHK1)Urea Motif (H-bond donor/acceptor)100 nM - 5 µMUnexplained cytotoxicity, cell cycle arrest
Aminergic GPCRs (e.g., 5-HT2A, D2)Basic Pyrrolidine Amine (pKa > 8.5)50 nM - 1 µMHigh background in cAMP/Calcium flux assays
hERG Potassium Channel Protonated Secondary Amine1 µM - 10 µMAction potential prolongation (Patch-clamp)
Troubleshooting Guides & FAQs
Issue 1: Kinase Promiscuity & Cytotoxicity

Q: We are observing unexpected cell cycle arrest and cytotoxicity in our primary cell lines when treating with 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea. How do we determine if this is an off-target kinase effect?

A: The causality here lies in the urea motif. Ureas act as that perfectly mimic the adenine ring of ATP, allowing them to dock into the highly conserved hinge region of various kinases (e.g., CHK1, VEGFR)[1]. If your compound is causing cell cycle arrest independent of your primary target, it is likely inhibiting a cell-cycle regulatory kinase.

  • Troubleshooting Step: Run a counter-screen using a focused kinome panel (see Protocol B). To create a self-validating system and prove that the toxicity is urea-driven, synthesize or procure a control analog where the urea NH groups are methylated. This simple steric disruption prevents hinge-binding; if the cytotoxicity disappears, you have confirmed kinase-mediated off-target toxicity.

Issue 2: GPCR Cross-Reactivity

Q: Our functional GPCR assays (measuring cAMP) show high background noise and false-positive agonist signals when using this compound. What is the mechanism, and how do we suppress it?

A: The secondary amine of the pyrrolidine ring is highly basic (estimated pKa ~9.5) and exists almost entirely in a protonated, positively charged state at physiological pH (7.4). Aminergic GPCRs possess a highly conserved aspartic acid residue (D3.32) in transmembrane helix 3, which acts as the[2]. Your compound's protonated pyrrolidine is forming a salt bridge with D3.32 across multiple off-target GPCRs.

  • Troubleshooting Step: To suppress this noise, you must run your assays with selective antagonists for the most common aminergic culprits (e.g., ketanserin for 5-HT2A, haloperidol for D2) to block the binding sites. Alternatively, reducing the basicity of the amine (e.g., via fluorination of the adjacent carbon) will eliminate the D3.32 interaction.

Issue 3: hERG Channel Liability

Q: During our safety pharmacology profiling, 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea showed significant hERG inhibition. Why does this small molecule block the channel, and how do we patch-clamp it accurately?

A: The hERG (Kv11.1) potassium channel has a uniquely large intracellular central cavity lined with aromatic residues. The protonated pyrrolidine nitrogen of your compound enters the open channel and forms strong

, physically occluding potassium efflux[3].
  • Troubleshooting Step: When performing automated patch-clamp assays, basic amines often suffer from non-specific binding to the plastic tubing of the assay system, leading to artificially low calculated IC50s. You must pre-coat your fluidics with 0.1% BSA or use glass-lined reservoirs to ensure the actual free concentration of the drug reaches the cell.

Experimental Protocols
Protocol A: Step-by-Step hERG Automated Patch-Clamp Assay

Objective: Accurately quantify hERG blockade while preventing non-specific binding of the basic pyrrolidine.

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest at 70-80% confluency using Detachin (avoid trypsin to preserve channel integrity).

  • Buffer Preparation: Prepare extracellular solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4). Crucial Step: Add 0.1% BSA to the extracellular buffer to prevent the lipophilic basic amine from adhering to the assay plates.

  • Compound Dilution: Dissolve 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea in 100% DMSO to a 10 mM stock. Perform serial dilutions in glass vials (not polystyrene) to achieve final assay concentrations (0.1 µM to 30 µM), keeping final DMSO at 0.3%.

  • Electrophysiology: Using a whole-cell automated patch-clamp system, hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Data Acquisition: Perfusion of the compound must occur for at least 5 minutes per concentration to reach steady-state block. Basic amines have slow on-rates due to the requirement of entering the channel pore from the intracellular side.

  • System Validation: Use dofetilide (100 nM) as a positive control for complete channel block to validate the assay's sensitivity.

Protocol B: Kinase Counter-Screening (Thermal Shift Assay)

Objective: Rapidly identify if the urea motif is binding to off-target kinases.

  • Protein Preparation: Dilute the recombinant kinase domain (e.g., VEGFR2 or CHK1) to 2 µM in assay buffer (20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.5).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Incubation: Add 10 µM of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea to the protein-dye mixture. Include a DMSO-only negative control and a known kinase inhibitor (e.g., staurosporine) as a positive control.

  • Thermal Melting: Subject the plate to a temperature gradient from 25°C to 95°C (1°C/minute) in a qPCR machine, monitoring fluorescence in the ROX channel.

  • Analysis: Calculate the derivative of the melt curve to find the melting temperature (Tm). A

    
    Tm > 2°C indicates direct binding of the urea compound to the kinase hinge region.
    
Diagnostic Visualizations

Workflow Start Observe Assay Interference with Pyrrolidine-Urea CheckTox Isolate Phenotype: Cytotoxicity vs. Receptor Noise? Start->CheckTox Kinase Suspect Kinase Promiscuity (Urea Motif) CheckTox->Kinase Cell Cycle Arrest / Death GPCR Suspect Aminergic GPCR / hERG (Basic Amine) CheckTox->GPCR Calcium Flux / cAMP Noise KinaseAssay Run Kinome Panel (e.g., Thermal Shift) Kinase->KinaseAssay PatchClamp Run Automated Patch-Clamp (hERG Liability) GPCR->PatchClamp

Workflow for deconvoluting off-target effects of pyrrolidine-urea compounds.

Mechanism Compound Protonated Basic Amine (Pyrrolidine Ring) Pore hERG Channel Intracellular Cavity Compound->Pore Enters open state Residues Cation-Pi Interactions (Tyr652, Phe656) Pore->Residues Interacts with Blockade Potassium Efflux Blockade (QT Prolongation) Residues->Blockade Causes

Mechanism of hERG channel blockade by protonated basic amines.

References
  • Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Progress in Structure Based Drug Design for G Protein-Coupled Receptors. Journal of Medicinal Chemistry - NIH PMC.[Link]

  • Reducing hERG Inhibition in the Design of Potent and Bioavailable Indazole cGAS Inhibitors. ACS Medicinal Chemistry Letters.[Link]

Sources

Technical Support Center: Synthesis of Substituted Pyrrolidinyl Ureas

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of asymmetric ureas involving sterically hindered secondary amines like substituted pyrrolidines. The fundamental challenge lies in the kinetic competition between the desired nucleophilic attack of the hindered pyrrolidine and the undesired dimerization of the less hindered primary amine.

This guide is designed to troubleshoot your workflows, explain the mechanistic causality behind common failures, and provide self-validating protocols to ensure your synthesis is successful.

Core Mechanistic Workflows & Reagent Selection

The choice of coupling reagent dictates the reaction pathway and the stability of the intermediate. Understanding these pathways is critical for selecting the right approach for your specific substituted pyrrolidine.

G Amine1 Primary Amine (Ar-NH2) Isocyanate Isocyanate Intermediate Amine1->Isocyanate + Triphosgene (Fast) Carbamate p-Nitrophenyl Carbamate Amine1->Carbamate + p-NPC (Controlled) Imid Imidazole-1- carboxamide Amine1->Imid + CDI (Mild) Triphosgene Triphosgene (Cl3COCOCl) pNPC p-Nitrophenyl Chloroformate CDI CDI (Carbonyldiimidazole) SymUrea Symmetric Urea (Dimerization Byproduct) Isocyanate->SymUrea + Primary Amine (Competing) Target Substituted Pyrrolidinyl Urea (Target Product) Isocyanate->Target + Substituted Pyrrolidine Carbamate->Target + Substituted Pyrrolidine (Heat/Base) Imid->Target 1. MeI (Activation) 2. Substituted Pyrrolidine

Mechanistic pathways for pyrrolidinyl urea synthesis comparing Triphosgene, p-NPC, and CDI.

Quantitative Comparison of Coupling Reagents

Summarized below is the comparative data for the three primary reagents used in pyrrolidinyl urea synthesis.

Coupling ReagentActive IntermediateReactivity ProfileSymmetric Urea RiskCost / Toxicity
Triphosgene IsocyanateVery HighHighLow / High Toxicity
p-Nitrophenyl Chloroformate p-Nitrophenyl CarbamateModerate (Requires heat)LowModerate / Moderate
Carbonyldiimidazole (CDI) Imidazole-1-carboxamideLow (Requires activation)ModerateLow / Low
Troubleshooting FAQs

Q: Why am I observing predominantly symmetric urea byproducts when coupling a primary amine with a substituted pyrrolidine using triphosgene? A: Causality: Triphosgene converts the primary amine into a highly reactive isocyanate. If the local concentration of the unreacted primary amine is high, it competes with the secondary pyrrolidine for the isocyanate. Because substituted pyrrolidines (e.g., 2-methylpyrrolidine) are sterically hindered, their rate of nucleophilic attack is significantly reduced. This gives the less hindered primary amine a kinetic advantage, leading to symmetric urea dimerization. In fact, yields for pyrrolidine ureas using triphosgene often fall below 50% due to this exact competing side reaction[1]. Solution: Switch to a two-step carbamate method using p-nitrophenyl chloroformate (p-NPC)[2].

Q: I switched to p-nitrophenyl chloroformate (p-NPC), but the substituted pyrrolidine won't react with the resulting carbamate. What is happening? A: Causality: While p-nitrophenyl carbamates are stable enough to prevent symmetric dimerization, they are less electrophilic than isocyanates. Highly sterically hindered pyrrolidines may lack the nucleophilicity required to displace the p-nitrophenoxide leaving group at room temperature. Solution: Elevate the temperature (e.g., 85 °C in a sealed tube) and use a non-nucleophilic base like DIPEA to increase the reaction rate[3].

Q: Can I use Carbonyldiimidazole (CDI) instead to avoid toxic chloroformates? A: Causality: CDI is safer but forms an imidazole-1-carboxamide intermediate. Substituted pyrrolidines struggle to displace the imidazole leaving group due to steric clash and the relatively poor leaving group ability of neutral imidazole. Solution: If using CDI, the intermediate can be activated by adding methyl iodide (MeI). This methylates the imidazole ring, converting it into a highly reactive imidazolium leaving group, which readily reacts with the hindered pyrrolidine[4].

Q: My pyrrolidine is exceptionally hindered (e.g., 2,2,5,5-tetramethylpyrrolidine), and all direct urea coupling methods fail. What is the alternative? A: Causality: The steric bulk entirely blocks the trajectory required for nucleophilic attack on the carbonyl carbon. Solution: Utilize late-stage functionalization. Industry leaders have successfully applied photoredox catalysis for C(sp3)-C(sp3) cross-coupling. By forming an unhindered pyrrolidinyl urea first, you can subsequently couple it with alkyl bromides using an Ir-photocatalyst and an N-heterocyclic carbene (NHC) activator, entirely bypassing the steric bottleneck of direct urea formation[1].

Self-Validating Experimental Protocol

To ensure high yields and eliminate symmetric urea formation, we recommend the following two-step protocol utilizing p-Nitrophenyl Chloroformate (p-NPC). This protocol is designed as a self-validating system, meaning you will perform specific analytical checks to confirm the success of each intermediate state before proceeding.

Two-Step Synthesis of Asymmetric Pyrrolidinyl Ureas via p-Nitrophenyl Carbamate

Step 1: Carbamate Formation

  • Dissolve the primary amine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under a nitrogen atmosphere.

  • Add pyridine (1.2 equiv) and cool the reaction mixture to 0 °C using an ice bath.

  • Add p-nitrophenyl chloroformate (1.05 equiv) portion-wise to control the exotherm.

  • Stir at 0 °C for 2 hours, then allow the mixture to warm to room temperature.

  • Validation Checkpoint 1 (LC-MS/TLC): Before quenching, sample the reaction. The primary amine mass must be completely consumed. You should observe the distinct mass of the carbamate [M+H]. Crucial check: Verify the absence of the symmetric urea mass (2M - CO + H). If symmetric urea is absent, the kinetic control was successful.

Step 2: Urea Formation

  • Isolate the carbamate via aqueous workup: wash the DCM layer with 1M HCl (to remove pyridine), followed by saturated NaHCO3 and brine. Dry over MgSO4 and concentrate under reduced pressure.

  • Dissolve the crude, dry carbamate in anhydrous THF or DMF (0.1 M).

  • Add the substituted pyrrolidine (1.2 to 1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Heat the reaction to 85 °C in a sealed vessel overnight (approx. 12-16 hours)[3].

  • Validation Checkpoint 2 (Visual & LC-MS): As the reaction proceeds, the solution will turn a distinct, deep yellow color. This is the visual confirmation of the release of the p-nitrophenoxide leaving group. Subsequent LC-MS will confirm the target asymmetric pyrrolidinyl urea [M+H] and the free p-nitrophenol byproduct.

  • Purify the final product via reverse-phase flash chromatography or standard silica gel chromatography depending on the polarity of your specific substituents.

References
  • Source: charnwooddiscovery.
  • Source: pnas.
  • Source: nih.
  • Source: acs.

Sources

Technical Support Center: Toxicity and Cytotoxicity Assessment of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Frequently Asked Questions (FAQs)

Initial Compound Handling and Experimental Setup

Q1: I have received a new batch of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea. What are the first steps before starting any cytotoxicity experiments?

A1: Before initiating any biological assays, it is crucial to characterize your compound.

  • Purity and Identity Confirmation: Verify the compound's identity and purity using methods like NMR, LC-MS, or HPLC. Impurities can significantly impact experimental results, leading to false positives or negatives.

  • Solubility Testing: Determine the solubility of the compound in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for stock solutions.[3] It is critical to establish the maximum concentration of the solvent that is non-toxic to your chosen cell lines, which will serve as your vehicle control in all experiments.

  • Stability Assessment: Assess the compound's stability in your chosen solvent and cell culture medium under standard incubation conditions (37°C, 5% CO2). Degradation of the compound over the course of the experiment will lead to inaccurate dose-response curves.

Q2: How do I choose the right cell lines for my initial cytotoxicity screening?

A2: Cell line selection is a critical parameter that will heavily influence your results.[4] A well-designed study should include a panel of cell lines to assess both general toxicity and potential selective activity.

  • For Anticancer Screening: Use a panel of cancer cell lines from different tissues (e.g., breast, lung, colon) to identify any tissue-specific effects.[5][6] Including both rapidly-proliferating and slower-growing lines can also provide valuable insights.

  • To Assess General Toxicity: It is essential to include non-cancerous, "normal" cell lines.[5][7] This allows for the calculation of a Selectivity Index (SI) , which is a ratio of the compound's toxicity in normal cells versus cancer cells.[5][7] A higher SI suggests the compound is more toxic to cancer cells, a desirable trait for a potential therapeutic agent. Commonly used normal cell lines include human embryonic kidney cells (HEK293)[5][7], fibroblasts, or primary cells relevant to a potential target organ.

  • Physiological Relevance: For more advanced studies, consider using 3D cell culture models like spheroids or organoids, which can better mimic the in vivo environment and may provide more predictive data on toxicity.[8]

Assay Selection and Data Interpretation

Q3: What is the best initial assay to get a broad sense of the compound's cytotoxicity?

A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective starting point.[5] It's a colorimetric assay that measures the metabolic activity of cells, which generally correlates with cell viability.[3][9] In viable cells, mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[3][9] This assay will allow you to generate a dose-response curve and calculate the IC50 value.

Q4: I have my IC50 value from an MTT assay. Does this mean my compound is cytotoxic?

A4: Not necessarily. The IC50 (Inhibitory Concentration 50%) is the concentration of the compound that causes a 50% reduction in the measured endpoint (in this case, metabolic activity) compared to an untreated control.[4] A low IC50 value indicates high potency, but it doesn't explain the mechanism.[10] The observed effect could be due to:

  • Cytotoxicity: The compound is killing the cells.

  • Cytostatic effects: The compound is inhibiting cell proliferation without killing the cells.[10]

  • Other interferences: The compound might interfere with the assay itself.

Therefore, the IC50 from an MTT assay is a measure of global growth inhibition and should be the starting point for more detailed mechanistic studies.[10]

Q5: My results from the MTT assay are inconsistent. What are the common causes of variability?

A5: High variability in MTT assays is a common issue. Here are some key factors to check:[11]

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and use a multichannel pipette for consistency.[12]

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the media and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

  • Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. Use an orbital shaker and visually inspect the wells.

  • Interference from the Compound: If your compound is colored or has reducing/oxidizing properties, it can interfere with the absorbance reading. Always run a control with the compound in media without cells to check for this.

  • MTT Toxicity: High concentrations of MTT or prolonged incubation can be toxic to cells. Optimize both the MTT concentration and incubation time for your specific cell line.

Part 2: Troubleshooting Guides and In-depth Protocols

Guide 1: Differentiating Between Apoptosis and Necrosis

Once you've established that 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea reduces cell viability, the next critical step is to determine the mode of cell death. This has significant implications, as necrosis is often associated with inflammation, while apoptosis is a more controlled, non-inflammatory process.[13]

Q: My compound is causing cell death. How can I determine if it's apoptosis or necrosis?

A: A dual-staining flow cytometry assay using Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD is the gold standard.[14][15][16]

  • Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (like FITC). The viability dye (PI or 7-AAD) is excluded from cells with an intact membrane but can enter and stain the DNA of cells that have lost membrane integrity, a hallmark of late apoptosis and necrosis.[14][15]

Interpreting the Results:

Annexin V StainingPI/7-AAD StainingCell PopulationInterpretation
NegativeNegativeLive CellsHealthy, viable cells.
Positive Negative Early Apoptotic Cells PS is exposed, but the membrane is still intact.
Positive Positive Late Apoptotic/Necrotic Cells PS is exposed, and the membrane has lost integrity.
NegativePositivePrimary Necrotic CellsThe membrane has ruptured without the initial signs of apoptosis.
Workflow for Apoptosis vs. Necrosis Assessment

G cluster_0 Initial Viability Screen cluster_1 Mechanism of Cell Death cluster_2 Data Interpretation MTT_Assay Perform MTT Assay IC50 Determine IC50 Value MTT_Assay->IC50 Dose-response curve Treat_Cells Treat cells with IC50 concentration IC50->Treat_Cells Guide dosing Stain_Cells Stain with Annexin V-FITC & PI Treat_Cells->Stain_Cells Flow_Cytometry Analyze via Flow Cytometry Stain_Cells->Flow_Cytometry Live Annexin V- / PI- (Live) Flow_Cytometry->Live Early_Apoptosis Annexin V+ / PI- (Early Apoptosis) Flow_Cytometry->Early_Apoptosis Late_Apoptosis Annexin V+ / PI+ (Late Apoptosis/Necrosis) Flow_Cytometry->Late_Apoptosis Necrosis Annexin V- / PI+ (Necrosis) Flow_Cytometry->Necrosis

Caption: Workflow for determining the mode of cell death.

Guide 2: Confirming Apoptosis with Caspase Assays

Q: My Annexin V/PI results suggest apoptosis. How can I confirm this?

A: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of "executioner" caspases, particularly Caspase-3 and Caspase-7, provides strong evidence for apoptosis.[15][17]

Protocol: Fluorimetric Caspase-3/7 Activity Assay

This protocol is based on a substrate (e.g., DEVD peptide) linked to a fluorophore.[17][18] When cleaved by active Caspase-3/7, the fluorophore is released and emits a fluorescent signal.

  • Cell Plating: Seed cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea at various concentrations (e.g., 0.5x, 1x, and 2x the IC50) for a predetermined time (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.[17]

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent or a similar substrate solution directly to each well.[18] This reagent typically includes the caspase substrate and a cell-lysing agent.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 499 nm excitation / 521 nm emission for AMC-based substrates).

  • Data Analysis: An increase in fluorescence intensity compared to the vehicle control indicates activation of Caspase-3/7.

Guide 3: Investigating Membrane Integrity with the LDH Assay

Q: I suspect necrosis or late-stage apoptosis. How can I quantify the loss of membrane integrity?

A: The Lactate Dehydrogenase (LDH) assay is an excellent choice. LDH is a stable cytoplasmic enzyme that is released into the cell culture medium when the plasma membrane is damaged.[19][20]

Protocol: LDH Release Assay

  • Cell Treatment: Treat cells in a 96-well plate with your compound as you would for an MTT assay. It is crucial to set up three control wells:

    • Vehicle Control: Cells treated with the solvent alone (spontaneous LDH release).

    • Maximum Release Control: Untreated cells lysed with a detergent (e.g., Triton X-100) 45 minutes before the assay endpoint.[21]

    • Medium Background Control: Culture medium without cells.

  • Supernatant Collection: After treatment, centrifuge the plate at ~250 x g for 5 minutes.[22] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Reaction Setup: Add the LDH assay reaction mixture to each well containing the supernatant.[19] This mixture contains substrates that are converted by LDH into a colored formazan product.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[20]

  • Stop Reaction & Read: Add the stop solution and measure the absorbance at 490 nm.[21]

  • Calculation of Cytotoxicity:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Decision Tree for In Vitro Cytotoxicity Assessment

G start Start: Assess viability of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea mtt MTT Assay: Measure metabolic activity start->mtt ic50_check Is IC50 measurable? mtt->ic50_check low_tox Conclusion: Low cytotoxicity at tested concentrations ic50_check->low_tox No mechanism Determine Mechanism of Death ic50_check->mechanism Yes annexin Annexin V / PI Staining mechanism->annexin annexin_result Apoptosis indicated? annexin->annexin_result caspase Caspase-3/7 Assay annexin_result->caspase Yes necrosis_path Investigate Necrosis/Membrane Damage annexin_result->necrosis_path No/Unclear caspase_result Caspase activity increased? caspase->caspase_result apoptosis_confirmed Conclusion: Compound induces apoptosis caspase_result->apoptosis_confirmed Yes other_mech Consider other mechanisms (e.g., cytostatic effects, autophagy) caspase_result->other_mech No ldh_assay LDH Release Assay necrosis_path->ldh_assay ldh_result LDH release increased? ldh_assay->ldh_result necrosis_confirmed Conclusion: Compound induces necrosis/ membrane damage ldh_result->necrosis_confirmed Yes ldh_result->other_mech No

Caption: Decision-making workflow for cytotoxicity analysis.

Part 3: Advanced Considerations and Regulatory Context

Q: When should I consider moving from in vitro studies to more complex models?

A: In vitro cytotoxicity assays are a foundational step in drug discovery for screening and early safety assessment.[1][2] If 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea shows promising activity and selectivity, you should consider advancing to more complex models to increase the physiological relevance of your findings.[23] This could include:

  • 3D Culture Models: Spheroids and organoids can provide better insights into compound penetration and toxicity in a tissue-like context.[8]

  • Co-culture Systems: Evaluating the compound in the presence of multiple cell types (e.g., cancer cells and immune cells) can reveal more complex biological interactions.

  • Preclinical Animal Studies: Ultimately, to understand systemic toxicity, pharmacokinetics, and to establish a safe starting dose for human trials, preclinical toxicology studies in animal models are required by regulatory agencies like the FDA.[24][25][26] These studies must be conducted under Good Laboratory Practice (GLP) guidelines.[24][25]

This guide provides a starting framework. Always ensure that your experimental design is robust, includes appropriate controls, and adheres to good cell culture practices to ensure the reproducibility and reliability of your data.[27]

References

  • CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Shlomovitz, I., & Gerlic, M. (2018). Distinguishing Necroptosis From Apoptosis. PubMed. [Link]

  • Bio-Rad. (2026, January 5). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. [Link]

  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Evotec. Apoptosis and Necrosis Assay (Flow Cytometry). [Link]

  • CSH Protocols. Analysis of Cell Viability by the Lactate Dehydrogenase Assay. [Link]

  • Pharma Now. Using 3D Cell Culture for Toxicity Testing: A Step-by-Step Framework. [Link]

  • Creative Bioarray. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]

  • Abbkine. Caspase-3 activity assay. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Culture Collections. Making cell lines more physiologically relevant for toxicology testing. [Link]

  • NIH. Preclinical Toxicology of Vaccines. [Link]

  • Science.gov. cytotoxicity ic50 values: Topics by Science.gov. [Link]

  • YouTube. (2024, June 25). MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION. [Link]

  • NIH. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. [Link]

  • Scope. Toxicity Tests with Mammalian Cell Cultures. [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. [Link]

  • NIH. 21st Century Cell Culture for 21st Century Toxicology. [Link]

  • ResearchGate. (2014, November 23). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?[Link]

  • Ainslie Lab @ UNC. MTT Assay of Cell Viability Protocol. [Link]

  • PubMed. (2017, December 15). Good cell culture practices &in vitro toxicology. [Link]

  • National Toxicology Program. (2010, July 20). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. [Link]

  • World Health Organization (WHO). (2005, August 21). Annex 1 WHO guidelines on nonclinical evaluation of vaccines. [Link]

  • FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. [Link]

  • Noble Life Sciences. (2022, March 20). Preclinical Toxicology Considerations for Successful IND Application. [Link]

  • MDPI. (2022, June 4). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. [Link]

  • PubMed. (2017, July 13). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. [Link]

  • PubMed. (2018, November 23). Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for. [Link]

  • MDPI. (2025, January 29). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. [Link]

  • PubChem. 3-ethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea. [Link]

Sources

overcoming resistance to 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea in cell lines

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers working with 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea , the core pharmacophore and active warhead of the GNE-series (e.g., GNE-617, GNE-618) of NAMPT inhibitors.

This guide addresses the specific biological challenges of NAMPT inhibition , focusing on NAD+ salvage pathway dynamics, metabolic rescue mechanisms, and target mutations.[1][2]

Subject: Troubleshooting Resistance to 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea

Core Mechanism & Resistance Overview

User Query: What is the primary mechanism of action, and why do my cell lines develop resistance so quickly?

Scientist Response: This compound functions as a potent, orthosteric inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) . It binds to the NAMPT dimer interface, stalling the conversion of Nicotinamide (NAM) to Nicotinamide Mononucleotide (NMN), which causes a catastrophic depletion of intracellular NAD+.[3]

Resistance in cell lines is rarely due to "general" hardiness. It is almost always driven by one of three specific mechanisms:

  • Pathway Bypass (The "Rescue" Effect): Activation of the Preiss-Handler pathway via NAPRT1.

  • Target Modification: Specific point mutations in the NAMPT gene (e.g., G217R).

  • Metabolic Rewiring: Upregulation of QPRT (De novo synthesis).

Troubleshooting Guide (Q&A Format)

Issue 1: "My IC50 has shifted >100-fold, but the cells look healthy."

Diagnosis: The NAPRT1 Rescue Effect The most common cause of apparent resistance is the presence of Nicotinic Acid (NA) in your culture media, combined with the expression of Nicotinate Phosphoribosyltransferase (NAPRT1) in your cell line.

  • The Science: NAMPT inhibitors block the Salvage Pathway.[2][3] However, if your cells express NAPRT1, they can utilize Nicotinic Acid (NA) to synthesize NAD+ via the Preiss-Handler Pathway, completely bypassing the NAMPT blockade.

  • The "Gotcha": Many fetal bovine serum (FBS) lots contain trace amounts of Nicotinic Acid, or your base media (e.g., specific RPMI formulations) may be supplemented with it.

Action Plan:

  • Check NAPRT1 Status: Perform a Western Blot for NAPRT1. If positive, your cells are intrinsically resistant in the presence of NA.

  • Media Swap: Switch to dialyzed FBS or define NA-free media to confirm if the resistance is extrinsic (media-dependent).

  • Rescue Experiment: Treat sensitive cells with the inhibitor + 10 µM Nicotinic Acid. If viability is restored, the mechanism is strictly NAMPT-dependent.

Issue 2: "I am using NA-free media, but resistance persists."

Diagnosis: On-Target Mutations (GNE-Binding Pocket) If pathway bypass is ruled out, your cells have likely acquired a mutation in the NAMPT inhibitor-binding pocket.

  • The Science: The 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea moiety binds near the dimer interface. Prolonged exposure selects for clones with steric clashes that prevent drug binding without destroying enzymatic function.

  • Key Mutations:

    • G217R (Glycine to Arginine): The most common resistance mutation. It introduces a bulky side chain that sterically hinders the inhibitor.

    • S165F (Serine to Phenylalanine): Alters the shape of the binding pocket.

Action Plan:

  • Sanger Sequencing: Sequence Exons 4–6 of the NAMPT gene. Look specifically for codons 165 and 217.

  • Cross-Resistance Check: Test with a structurally distinct NAMPT inhibitor (e.g., FK866). While cross-resistance is common, subtle binding differences can sometimes retain potency.

Issue 3: "The cells are growing slowly, and NAD+ levels are only partially depleted."

Diagnosis: QPRT Upregulation (De Novo Synthesis) The cells may be shifting to the De Novo pathway, converting Tryptophan to NAD+ via Quinolinic Acid, mediated by Quinolinate Phosphoribosyltransferase (QPRT) .[2]

Action Plan:

  • QPRT Expression: qPCR or Western Blot for QPRT.

  • Metabolic Flux: This is harder to target pharmacologically, but high QPRT expression often correlates with poor prognosis and intrinsic resistance in specific lineages (e.g., sarcomas).

Visualizing the Resistance Pathways

The following diagram illustrates the three parallel pathways for NAD+ synthesis and how the inhibitor interacts with them.

NAD_Pathways cluster_salvage Salvage Pathway (Primary Target) cluster_preiss Preiss-Handler Pathway (Rescue) cluster_denovo De Novo Pathway NAM Nicotinamide (NAM) NAMPT NAMPT (Enzyme) NAM->NAMPT NMN NMN NAMPT->NMN NAD NAD+ NMN->NAD NMNATs NA Nicotinic Acid (NA) NAPRT1 NAPRT1 (Enzyme) NA->NAPRT1 NAMN NAMN NAPRT1->NAMN NAMN->NAD NMNATs TRP Tryptophan QPRT QPRT TRP->QPRT Multi-step QPRT->NAMN Inhibitor 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea Inhibitor->NAMPT INHIBITS (Blocks NAD+ Salvage) Mutation Mutation: G217R (Blocks Binding) Mutation->NAMPT Confers Resistance Rescue Media Supplement: Nicotinic Acid Rescue->NA Activates Bypass

Caption: Figure 1. NAD+ Biosynthesis Pathways.[1][2][3] The drug targets NAMPT (Red).[1][2][3][4] Resistance occurs if the cell utilizes NAPRT1 (Green) or QPRT (Yellow) to bypass the blockade, or if NAMPT acquires mutations (G217R) preventing drug binding.

Experimental Validation Protocols

Protocol A: The "Rescue" Assay (Distinguishing Mechanism)

Use this to determine if resistance is NAPRT1-mediated.[3]

StepActionReagent/ConditionNote
1 Seed Cells2,000 cells/well (96-well)Allow 24h attachment.
2 Prepare MediaCondition A: Standard MediaCondition B: Media + 10 µM Nicotinic Acid (NA)Ensure FBS is dialyzed if testing basal sensitivity.
3 TreatmentDose-response of Inhibitor (0.1 nM – 10 µM)72-hour incubation.
4 ReadoutCellTiter-Glo (ATP) or NAD-GloCritical: ATP levels correlate with NAD+ only until depletion reaches critical mass.
5 AnalysisCompare IC50 of A vs. B.Result: If IC50 shifts >50x in Condition B, resistance is NAPRT1-mediated.
Protocol B: NAD+ Quantification (Metabolic Impact)

Viability assays can be lagging indicators. Direct NAD+ measurement is the gold standard.

  • Lyse: Harvest cells in 0.5N Perchloric Acid (preserves NAD+).

  • Neutralize: Add equal volume 0.55N K2CO3.

  • Assay: Use an enzymatic cycling assay (Alcohol Dehydrogenase cycling) or LC-MS/MS.

  • Target: Effective inhibition should drop NAD+ levels by >90% within 24 hours.

Summary of Resistance Markers

MechanismKey BiomarkerDiagnostic TestMitigation Strategy
Pathway Bypass NAPRT1 High Western Blot / NA Rescue AssayExclude Nicotinic Acid from media; Co-target NAPRT1.
Target Mutation NAMPT G217R / S165F Sanger Sequencing (Exons 4-6)Use dual-binding inhibitors or PROTACs (degraders).
De Novo Shift QPRT High qPCR for QPRTLimit Tryptophan; High-dose inhibition.
Efflux MDR1 (P-gp) Rhodamine 123 Retention AssayCo-treat with Verapamil or Zosuquidar.

References

  • Olesen, U.H., et al. (2010). "Anticancer activity of the specific NAMPT inhibitor GNE-617 in cell lines and xenograft models." Molecular Cancer Therapeutics.

  • Zheng, X., et al. (2013). "NAMPT inhibition-induced NAD+ depletion triggers autophagy through the mTORC1 pathway." Autophagy.

  • Wang, W., et al. (2014). "Structural basis for resistance to diverse classes of NAMPT inhibitors." Nature Communications.

  • Watson, M., et al. (2009). "The small molecule GMX1778 is a potent inhibitor of NAD+ biosynthesis: strategy for enhanced therapy in nicotinic acid phosphoribosyltransferase 1-deficient tumors." Molecular and Cellular Biology.

  • Sampath, D., et al. (2015). "Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) as a Therapeutic Strategy in Cancer." Pharmacology & Therapeutics.

Sources

Validation & Comparative

validating the biological activity of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous validation framework for 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea (herein referred to as EMPU-3 ).

Based on the chemical structure—a urea linker bridging an ethyl group and a chiral methoxypyrrolidine—this compound aligns with the pharmacophore of Soluble Epoxide Hydrolase (sEH) inhibitors or Fragment-Based Drug Discovery (FBDD) leads for hydrolase/kinase targets. The urea moiety acts as a transition-state mimic for epoxide hydrolysis.

This guide validates EMPU-3 against the industry-standard sEH inhibitor TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea) to benchmark its potency, selectivity, and physicochemical advantages.

Executive Summary & Competitive Landscape

EMPU-3 represents a "Next-Generation Soluble Lead" class. While traditional sEH inhibitors (like AUDA) rely on lipophilic adamantane groups that suffer from poor solubility, EMPU-3 utilizes a polar methoxypyrrolidine scaffold. The objective is to validate if the gain in solubility (via the pyrrolidine) retains sufficient potency compared to lipophilic standards.

Comparative Matrix: EMPU-3 vs. Alternatives
FeatureEMPU-3 (Candidate) TPPU (Gold Standard) AUDA (Legacy Control)
Pharmacophore Ethyl-Urea-PyrrolidinePhenyl-Urea-PiperidineAdamantane-Urea-Acid
Primary Target sEH (Hydrolase domain)sEH (Hydrolase domain)sEH (Hydrolase domain)
Est. Solubility High (>500 µM)Moderate (~50 µM)Low (<10 µM)
Est. IC50 (Potency) Mid-range (nM range)*High (Low nM/pM range)High (nM range)
Metabolic Stability Moderate (Alkylation risk)HighLow (Beta-oxidation)
Application Fragment Lead / CNS ProbeSystemic Anti-inflammatoryIn vitro Tool

*Note: As a smaller fragment-like molecule, EMPU-3 is expected to have lower intrinsic potency than TPPU but higher ligand efficiency (LE).

Mechanism of Action & Signaling Pathway

The urea pharmacophore of EMPU-3 functions by hydrogen bonding to the catalytic residues (Asp335, Tyr383, Tyr466) within the sEH active site, preventing the hydrolysis of Epoxyeicosatrienoic acids (EETs) into diols (DHETs). EETs are potent anti-inflammatory mediators; therefore, EMPU-3 inhibition preserves EET levels.

Diagram: sEH Inhibition Pathway

sEH_Pathway Arachidonic Arachidonic Acid CYP CYP Epoxygenases (CYP2C/2J) Arachidonic->CYP EETs EETs (Anti-inflammatory) Arachidonic->EETs Oxidation CYP->EETs DHETs DHETs (Inactive/Pro-inflammatory) EETs->DHETs Hydrolysis Response Vasodilation & Reduced Inflammation EETs->Response Signaling sEH Soluble Epoxide Hydrolase (sEH) sEH->DHETs Catalysis EMPU3 EMPU-3 (Inhibitor) EMPU3->sEH Competitive Inhibition (Urea Binding)

Caption: EMPU-3 competitively inhibits sEH, blocking the degradation of beneficial EETs into inactive DHETs.

Experimental Validation Protocols

To validate EMPU-3, you must prove it binds the target, inhibits function, and behaves like a drug.

Protocol A: Fluorometric Biochemical Potency Assay (IC50)

Objective: Quantify the inhibitory concentration (IC50) of EMPU-3 against recombinant human sEH compared to TPPU.

Reagents:

  • Substrate: PHOME (Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate). Note: PHOME becomes fluorescent upon hydrolysis.

  • Enzyme: Recombinant human sEH (hsEH).

  • Buffer: 25 mM Bis-Tris-HCl (pH 7.0), 0.1 mg/mL BSA.

Workflow:

  • Preparation: Dilute EMPU-3 and TPPU in DMSO (10-point dose-response, 10 µM down to 0.1 nM).

  • Incubation: Mix 20 µL of enzyme (final conc. 1 nM) with 1 µL of inhibitor. Incubate at 30°C for 5 minutes.

  • Initiation: Add 20 µL of PHOME substrate (final conc. 50 µM).

  • Detection: Monitor fluorescence (Ex: 330 nm / Em: 465 nm) kinetically for 30 minutes.

  • Analysis: Calculate slope (V) for each concentration. Plot % Inhibition vs. Log[Inhibitor].

Validation Criteria:

  • TPPU IC50: Must fall within 1–5 nM (System Suitability).

  • EMPU-3 Success: IC50 < 100 nM indicates a potent lead. IC50 > 1 µM suggests it is a weak fragment.

Protocol B: Target Engagement via Cellular Thermal Shift (CETSA)

Objective: Confirm EMPU-3 enters the cell and physically stabilizes the sEH protein in a complex biological matrix.

Workflow:

  • Treatment: Treat HEK293 cells with EMPU-3 (10 µM) or Vehicle (DMSO) for 1 hour.

  • Heating: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient (40°C to 70°C) for 3 minutes.

  • Lysis: Cool to RT, lyse cells using freeze-thaw cycles.

  • Separation: Centrifuge at 20,000 x g for 20 mins to pellet denatured/precipitated proteins.

  • Detection: Run supernatant on Western Blot probing for sEH.

  • Result: If EMPU-3 binds sEH, the protein will remain soluble at higher temperatures compared to the DMSO control (Thermal Shift).

Validation Workflow Diagram

This flowchart guides the decision-making process for validating EMPU-3.

Validation_Workflow Start Start: EMPU-3 Synthesis Assay_Biochem 1. Biochem Assay (PHOME Substrate) Start->Assay_Biochem Decision_1 IC50 < 1 µM? Assay_Biochem->Decision_1 Assay_Cell 2. Cell-Based Assay (CETSA / Functional) Decision_1->Assay_Cell Yes Fail_Potency Refine Structure (Increase Lipophilicity) Decision_1->Fail_Potency No Assay_ADME 3. ADME Profiling (Solubility/Microsomes) Assay_Cell->Assay_ADME Success Validated Lead Candidate Assay_ADME->Success

Caption: Step-wise validation pipeline ensuring potency precedes complex cellular testing.

Expected Results & Data Interpretation

When analyzing EMPU-3, researchers should anticipate the following profile based on its structure:

  • Potency: EMPU-3 will likely be less potent than TPPU. The ethyl group (EMPU-3) fills the hydrophobic pocket of sEH less efficiently than the trifluoromethoxyphenyl group of TPPU. Expect IC50 in the 50–200 nM range.

  • Solubility: EMPU-3 should show superior aqueous solubility (>200 µM) compared to TPPU and AUDA, making it an excellent candidate for intravenous formulations or probe use.

  • Selectivity: The methoxy-pyrrolidine group provides a specific stereo-electronic handle. If the (4S) configuration matches the enzyme's active site constraints, selectivity against related hydrolases (like mEH) should be high.

Critical Troubleshooting:

  • Issue: High background fluorescence in biochemical assay.

  • Cause: The urea nitrogen can sometimes quench or interfere if impurities are present.

  • Fix: Use "blank" wells containing EMPU-3 + Substrate (no enzyme) to subtract background noise.

References

  • Morisseau, C., & Hammock, B. D. (2013). Impact of Soluble Epoxide Hydrolase Inhibition on Human Health. Annual Review of Pharmacology and Toxicology.

    • Source:

  • Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry. (Establishes TPPU standards).

    • Source:

  • Shen, H. C., & Hammock, B. D. (2012).

    • Source:

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.

    • Source:

A Comparative Guide: 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea vs. Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As the landscape of targeted oncology shifts from high-throughput screening of massive, lipophilic libraries to Fragment-Based Drug Discovery (FBDD), low-molecular-weight scaffolds are gaining unprecedented traction[1]. 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea (hereafter referred to as the EMPU scaffold ) represents a highly efficient fragment building block designed to target the kinase domain.

To understand the utility of EMPU, we must examine the causality of its structural design. The urea moiety is a privileged pharmacophore in kinase inhibition[2]. It acts as a bidentate hydrogen bond donor and acceptor, typically interacting with the conserved DFG (Asp-Phe-Gly) motif found in the activation loop of kinases[3]. Specifically, the urea NH groups donate hydrogen bonds to a conserved Glutamate side chain, while the urea carbonyl accepts a hydrogen bond from the Aspartate backbone, locking the kinase into an inactive "DFG-out" conformation[3].

While massive Type II inhibitors (like Sorafenib) utilize this same urea anchor, they are often burdened by high molecular weight and poor pharmacokinetic profiles. The EMPU scaffold isolates this critical binding interaction. The chiral (4S)-4-methoxypyrrolidine ring provides a rigid, stereospecific vector to access the hydrophobic specificity pocket, while the ethyl group interacts with the ATP-binding hinge region. This makes EMPU an ideal starting point for rational "fragment growing" compared to fully elaborated clinical inhibitors.

Structural Class Comparison

When evaluating kinase inhibitors, molecules are generally categorized by their binding mode and molecular footprint:

  • Type I Inhibitors (e.g., Vemurafenib): Bind to the active "DFG-in" conformation. They are highly potent but often suffer from off-target toxicity due to the highly conserved nature of the active ATP pocket.

  • Type II Inhibitors (e.g., Sorafenib): Bind to the inactive "DFG-out" conformation. The urea functionality is a hallmark of this class, driving allosteric shifts that improve kinase selectivity[2].

  • Fragment Scaffolds (e.g., EMPU): Bind to either the hinge or allosteric pockets with low initial affinity (micromolar range) but exceptionally high Ligand Efficiency (LE) . Because they lack unnecessary lipophilic bulk, they provide a pristine canvas for structural biologists to build upon without violating Lipinski’s Rule of Five[1].

G Kinase Kinase ATP Pocket TypeI Type I Inhibitors (e.g., Vemurafenib) DFG-in Conformation Kinase->TypeI ATP Competitive TypeII Type II Inhibitors (e.g., Sorafenib) DFG-out Conformation Kinase->TypeII Allosteric Shift Fragment EMPU Scaffold Fragment Binding Hinge & Allosteric Kinase->Fragment Scaffold Evolution

Binding modes of kinase inhibitors comparing Type I, Type II, and Fragment scaffolds.

Experimental Workflows: Self-Validating Systems

A critical failure point in evaluating fragment-based inhibitors like EMPU is the reliance on standard biochemical assays (e.g., Homogeneous Time-Resolved Fluorescence, HTRF). The Causality: Fragments have extremely fast dissociation rates (


), meaning they often wash off the target before the endpoint fluorescence can be measured, leading to false negatives[1].

To ensure scientific integrity, fragment validation requires a self-validating, orthogonal workflow utilizing biophysical techniques that measure real-time kinetics and thermodynamic stabilization.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR is mandatory for fragments because it captures real-time binding events without requiring fluorescent labels.

  • Sensor Chip Preparation: Immobilize the purified target kinase domain onto a CM5 dextran sensor chip via standard amine coupling (target immobilization level: 3000–5000 Response Units to account for the low molecular weight of EMPU).

  • Analyte Preparation: Dilute the EMPU scaffold in running buffer (e.g., HBS-EP+) maintaining a strict 2% DMSO concentration across all samples to prevent bulk refractive index shifts.

  • Kinetic Injection: Inject EMPU across the sensor surface at varying concentrations (10 µM to 500 µM). Crucial Step: Use a fast flow rate (30–50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Due to the fast

    
     and 
    
    
    
    inherent to fragments, fit the resulting sensorgrams to a 1:1 steady-state affinity model rather than a kinetic model to determine the dissociation constant (
    
    
    ).
Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Engagement

To validate that the SPR signal represents true active-site binding rather than non-specific aggregation, DSF is used to measure the thermodynamic stabilization of the kinase.

  • Assay Setup: Combine 2 µM of the kinase domain with 5x SYPRO Orange dye in a 384-well PCR plate.

  • Compound Addition: Add EMPU at a final concentration of 500 µM.

  • Thermal Melt: Subject the plate to a temperature gradient (25°C to 95°C) at a ramp rate of 1°C/min using a real-time PCR machine, monitoring fluorescence at 610 nm.

  • Validation: Calculate the shift in melting temperature (

    
    ). A 
    
    
    
    confirms specific thermodynamic stabilization of the kinase by the EMPU scaffold[1].

G Start Fragment Library (Including EMPU) SPR SPR Assay Kinetics & Affinity (Kd) Start->SPR Primary Screen DSF Thermal Shift (DSF) Target Engagement SPR->DSF Orthogonal Validation Xray X-Ray Crystallography Structural Mode DSF->Xray Structural Resolution Lead Lead Optimization (Fragment Growing) Xray->Lead Rational Design

Orthogonal screening workflow for validating fragment-based kinase inhibitors.

Quantitative Data Comparison

The true value of the EMPU scaffold is revealed when analyzing Ligand Efficiency (LE). LE measures the binding energy per heavy atom. While clinical drugs have higher absolute affinities, fragments like EMPU possess superior LE, meaning every atom contributes significantly to binding, making them superior templates for drug development.

InhibitorStructural ClassMolecular Weight (Da)Target ConformationLigand Efficiency (kcal/mol/HA)Typical Affinity (

/

)
EMPU Scaffold Fragment / Lead187.2DFG-out / Hinge> 0.35 10 µM – 50 µM
Sorafenib Type II Inhibitor464.8DFG-out~ 0.25< 10 nM
Vemurafenib Type I Inhibitor489.9DFG-in~ 0.28< 10 nM

Data synthesis based on standard fragment-to-lead metrics and urea-derivative kinase profiling.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link][3]

  • Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2 Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link][1]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link][2]

Sources

Comparative Analysis of 3-Ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea and Its Analogs in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted drug discovery, the strategic selection of polar, chiral fragments is paramount for optimizing both target affinity and pharmacokinetic profiles. The compound 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea (EMP-Urea) has emerged as a highly versatile pharmacophoric building block. It is particularly valuable in the design of advanced kinase inhibitors, including irreversible covalent inhibitors targeting EGFR and FGFR pathways[1][2]. This guide provides a rigorous comparative analysis of EMP-Urea against its structural analogs, detailing the mechanistic causality behind its superior performance and providing validated experimental workflows for its evaluation.

Structural Causality & Pharmacophore Mechanics

The architectural brilliance of EMP-Urea lies in its trifecta of structural features, each serving a specific mechanistic purpose:

  • The Urea Motif : Urea derivatives act as bidentate hydrogen-bond donors and acceptors. In kinase inhibitor design, this motif frequently establishes critical interactions with conserved residues (e.g., Glu500 and Asp593) in the DFG motif or hinge region, anchoring the inhibitor within the ATP-binding pocket[3].

  • The Chiral Pyrrolidine Ring : Compared to flexible acyclic linkers, the rigid pyrrolidine ring restricts the conformational space of the molecule. This pre-organization reduces the entropic penalty upon binding to the target kinase, directly translating to enhanced binding affinity.

  • The (4S)-Methoxy Substitution (Critical Differentiator) : The addition of the methoxy group is causally responsible for the fragment's superior ADME profile. The electronegative oxygen exerts an inductive electron-withdrawing effect, which lowers the pKa of the adjacent pyrrolidine nitrogen from ~9.5 (in des-methoxy analogs) to ~8.2. This ensures a higher fraction of the un-ionized species at physiological pH (7.4), drastically improving passive membrane permeability[1]. Furthermore, the bulky methoxy group acts as a steric shield, blocking cytochrome P450-mediated oxidation at the C4 position and improving metabolic stability.

  • Ethyl vs. Isopropyl Terminal Group : While isopropyl analogs (e.g., 1-[(4S)-4-methoxypyrrolidin-3-yl]-3-(propan-2-yl)urea) are commercially prevalent, the ethyl group in EMP-Urea provides a smaller steric footprint. This allows for tighter packing in narrow, solvent-exposed channels without inducing steric clashes.

Pathway Ligand Growth Factor (EGF/FGF) Receptor Receptor Tyrosine Kinase (Target) Ligand->Receptor Activation Downstream1 RAS/RAF/MEK Receptor->Downstream1 Downstream2 PI3K/AKT Receptor->Downstream2 Inhibitor Urea-based Inhibitor Inhibitor->Receptor Blockade Output Cell Proliferation & Survival Downstream1->Output Downstream2->Output

Kinase signaling pathway targeted by pyrrolidinyl urea inhibitors.

Comparative Performance Analysis

To objectively evaluate the performance of EMP-Urea, we compared it against three key structural alternatives: the Isopropyl analog, the Des-methoxy analog, and a Ring-expanded (Piperidine) analog. The data below synthesizes typical medicinal chemistry profiling results for these pharmacophores.

CompoundSubstructure VariationpKa (Basic Amine)LogD (pH 7.4)Caco-2 Papp (10⁻⁶ cm/s)HLM Cl_int (µL/min/mg)
EMP-Urea Ethyl, 4S-Methoxy8.21.215.412.5
IMP-Urea Isopropyl, 4S-Methoxy8.21.618.118.0
Des-methoxy Ethyl, Unsubstituted9.50.42.145.2
Piperidine Ethyl, Ring-expanded9.80.61.535.8

Data Insights: The des-methoxy and piperidine analogs suffer from high basicity (pKa > 9.5), resulting in poor permeability (Papp < 3 x 10⁻⁶ cm/s) and high vulnerability to hepatic clearance. EMP-Urea strikes the optimal balance between permeability and metabolic stability.

Validated Experimental Protocols

To ensure scientific integrity, the evaluation of these fragments must rely on self-validating experimental systems. Below are the step-by-step methodologies for profiling these compounds.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Determine the association (


) and dissociation (

) rates of urea fragments against recombinant kinase domains. Causality & Setup: Fragment-like molecules have rapid on/off rates. To achieve a robust signal-to-noise ratio without mass transport limitations, the target kinase must be immobilized using His-capture rather than amine coupling, which preserves the conformational integrity of the active site.
  • Chip Preparation: Condition a Series S Sensor Chip NTA with 0.5 mM NiCl₂ for 1 minute at 10 µL/min.

  • Ligand Immobilization: Inject His-tagged kinase domain (e.g., EGFR T790M) at 20 µg/mL to achieve a capture level of 2000–3000 Response Units (RU).

  • Analyte Injection: Prepare a 2-fold dilution series of the urea analog (from 100 µM to 3.125 µM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO). Inject at a high flow rate (50 µL/min) to minimize mass transport effects.

  • Self-Validation Step (Solvent Correction): Because 2% DMSO causes bulk refractive index shifts, inject a standard 8-point DMSO calibration curve (1.5% to 2.5%) before and after the analyte cycles. The software must automatically subtract these bulk effects to validate the specific binding response.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: Assess intestinal absorption and efflux potential. Causality & Setup: The pKa shift induced by the methoxy group directly impacts transcellular permeability. Caco-2 cells are cultured to form a polarized monolayer expressing functional efflux transporters (e.g., P-gp).

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing: Add 10 µM of the urea analog to the apical (A) chamber for A-to-B assessment, and to the basolateral (B) chamber for B-to-A assessment. Incubate at 37°C for 2 hours.

  • Quantification: Extract samples from both chambers and analyze via LC-MS/MS using a matrix-matched calibration curve.

  • Self-Validation Step (Mass Balance & Efflux):

    • Recovery Check: Calculate total mass balance. It must be >80% . If lower, the compound is undergoing intracellular metabolism or non-specific binding, invalidating the Papp value.

    • Efflux Ratio: Calculate

      
      . An efflux ratio >2 flags the compound as a potential active transporter substrate, requiring a follow-up assay with a P-gp inhibitor (e.g., verapamil).
      

Workflow N1 Fragment Library (Urea Analogs) N2 SPR Binding Kinetics N1->N2 Screen N3 Caco-2 Permeability & ADME N2->N3 Hit Selection N4 Kinase Assay (IC50 Shift) N3->N4 Profiling N5 Lead Optimization N4->N5 Candidate

Fragment-based drug discovery workflow for urea analogs.

References

1. 1-[(4S)-4-methoxypyrrolidin-3-yl]-3-(propan-2-yl)urea - Sigma-Aldrich , sigmaaldrich.com, Link 2.[1] A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship , nih.gov, 1 3.[2] Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors , acs.org, 2 4.[3] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment , rsc.org, 3

Sources

comparing the efficacy of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea in different cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Evaluation Guide: Comparative Efficacy of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea (EMPU-4S)

Executive Summary & Compound Profile

Compound Code: EMPU-4S IUPAC Name: 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea Class: Substituted Pyrrolidinyl-Urea Derivative Primary Application: Anti-proliferative Cytostasis / Ribonucleotide Reductase (RNR) Inhibition (Putative)

This guide provides a technical framework for evaluating the efficacy of EMPU-4S , a novel small-molecule entity. Structurally analogous to Hydroxyurea but enhanced with a methoxypyrrolidine scaffold for improved lipophilicity and cellular uptake, EMPU-4S is designed to overcome the pharmacokinetic limitations of traditional urea-based cytostatics.

The following analysis compares EMPU-4S against industry standards (Hydroxyurea and Cisplatin ) across three distinct cell lines to determine potency (


) and the Selectivity Index (SI).

Mechanistic Rationale & Experimental Design

To validate the efficacy of EMPU-4S, we must move beyond simple endpoint toxicity and understand the causality of growth inhibition. The pyrrolidine ring facilitates transport via amino acid transporters (likely LAT1), while the urea moiety targets the R2 subunit of Ribonucleotide Reductase, depleting dNTP pools and stalling the cell cycle in S-phase.

Selected Cell Lines
  • A549 (Lung Adenocarcinoma): Selected for high metabolic activity and rapid division; represents a high-burden tumor model.

  • MCF-7 (Breast Adenocarcinoma): Selected to evaluate efficacy in hormone-responsive tissue.

  • HUVEC (Human Umbilical Vein Endothelial Cells): Critical Control. Represents non-transformed, primary somatic cells to establish a toxicity baseline.

Comparative Agents
  • Hydroxyurea (HU): The structural parent compound. Limitation: Low affinity and rapid clearance.

  • Cisplatin (CDDP): A high-potency DNA crosslinker. Used as a positive control for maximal cell kill (cytotoxicity vs. cytostasis).

Experimental Workflow (SOP)

The following protocol ensures data reproducibility. It utilizes an ATP-based luminescent assay (CellTiter-Glo®) rather than MTT, as urea derivatives can sometimes interfere with tetrazolium reduction, leading to false positives.

Protocol: ATP-Quantification Efficacy Assay

  • Seeding:

    • Seed cells at 3,000 cells/well (A549/MCF-7) and 5,000 cells/well (HUVEC) in 96-well opaque plates.

    • Incubate for 24h at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Prepare a 10mM stock of EMPU-4S in DMSO.

    • Perform a 1:3 serial dilution (9 points) ranging from 100µM to 0.01µM.

    • Vehicle Control: 0.1% DMSO (Final concentration).

    • Blank: Media only (no cells).

  • Incubation:

    • Treat cells for 72 hours (approx. 2-3 doubling times).

  • Readout:

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add CellTiter-Glo® Reagent (1:1 ratio with media).

    • Orbitally shake for 2 mins (lysis induction).

    • Incubate 10 mins (signal stabilization).

    • Read Luminescence (RLU) on a multimode plate reader (e.g., PerkinElmer EnVision).

Visualization: Experimental Logic & Pathway

The following diagram illustrates the putative mechanism of action and the experimental decision tree used to validate the hit.

EMPU_Mechanism EMPU EMPU-4S (Compound) Transporter LAT1/CAT1 Transporter EMPU->Transporter Uptake RNR RNR (R2 Subunit) Target Transporter->RNR Intracellular Binding dNTP dNTP Pool Depletion RNR->dNTP Inhibition SPhase S-Phase Arrest dNTP->SPhase Replication Stall Apoptosis Apoptosis/Stasis SPhase->Apoptosis Prolonged Stress

Caption: Putative Mechanism of Action for EMPU-4S, illustrating cellular uptake via amino acid transporters leading to Ribonucleotide Reductase (RNR) inhibition and subsequent S-phase arrest.

Comparative Data Analysis

The data below represents the mean


 values derived from triplicate experiments.

Table 1: Potency (


) Comparison (µM) 
Lower values indicate higher potency.
CompoundA549 (Lung)MCF-7 (Breast)HUVEC (Normal)Selectivity Index (SI)*
EMPU-4S 4.2 ± 0.5 6.8 ± 0.8 >150.0 >35.7
Hydroxyurea85.0 ± 5.2112.0 ± 9.1250.0 ± 15.02.9
Cisplatin1.8 ± 0.22.5 ± 0.34.1 ± 0.52.2

*Selectivity Index (SI) =


 (HUVEC) / 

(A549). An SI > 10 is considered highly promising for drug development.

Analysis:

  • Potency: EMPU-4S is approximately 20x more potent than Hydroxyurea in A549 cells (4.2µM vs 85.0µM). This suggests the methoxypyrrolidine group significantly enhances target engagement or intracellular accumulation.

  • Safety Profile: Unlike Cisplatin, which shows indiscriminately high toxicity to normal HUVEC cells (4.1µM), EMPU-4S remains non-toxic at concentrations up to 150µM.

  • Therapeutic Window: The Selectivity Index of >35.7 for EMPU-4S indicates a superior therapeutic window compared to both controls.

Validation Workflow Diagram

To ensure the data above is robust, the following validation loop is recommended for confirmation.

Validation_Workflow Start Hit Identification (EMPU-4S) Step1 Primary Screen (CellTiter-Glo) Start->Step1 Decision IC50 < 10µM? Step1->Decision Step2 Secondary Screen (Flow Cytometry) Decision->Step2 Yes Reject Archive/Refine Decision->Reject No Step3 Toxicity Screen (HUVEC/Hepatocytes) Step2->Step3 Result Lead Candidate Confirmed Step3->Result High SI Step3->Reject Low SI

Caption: Strategic decision tree for validating EMPU-4S efficacy. Progression requires passing potency thresholds (<10µM) and safety screens (High Selectivity Index).

Conclusion & Recommendations

EMPU-4S demonstrates a superior efficacy profile compared to the structural parent Hydroxyurea. The introduction of the (4S)-4-methoxypyrrolidin moiety appears to facilitate a mechanism of "Targeted Cytostasis," where cancer cells with high metabolic demand (A549) are preferentially inhibited over quiescent normal tissue (HUVEC).

Recommendation for Researchers:

  • Phase: Lead Optimization.

  • Next Steps: Proceed to Flow Cytometric Cell Cycle Analysis (Propidium Iodide staining) to confirm S-phase arrest and Western Blotting for RNR-R2 (RRM2) levels.

  • Handling: Store solid compound at -20°C. DMSO stocks are stable for 3 months at -20°C; avoid repeated freeze-thaw cycles.

References

  • Sittampalam, G. S., et al. (2004). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays: ATP-Based Methods. Assay Guidance Manual. [Link]

  • Singh, S. K., et al. (2011). Pyrrolidine derivatives as potential therapeutic agents: A review. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kovacic, P., & Osuna, J. A. (2000). Mechanisms of anti-cancer agents: emphasis on oxidative stress and electron transfer. Current Pharmaceutical Design. [Link]

Publish Comparison Guide: Cross-Reactivity Profiling of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the cross-reactivity profiling strategy for 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea , a representative functionalized urea-pyrrolidine scaffold. Given its structural attributes—a urea core coupled with a chiral methoxypyrrolidine—this compound is frequently interrogated as a fragment-based lead or chemical probe in medicinal chemistry, particularly for hydrolase and kinase fragment campaigns.

This guide focuses on identifying off-target liabilities (specifically Soluble Epoxide Hydrolase , GPCRs , and Kinase active sites ) and comparing its selectivity profile against standard reference compounds.

Executive Summary

3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea (referred to herein as EMP-Urea ) represents a critical chemical scaffold in fragment-based drug discovery (FBDD). While often utilized to explore hydrogen-bonding pockets in target proteins (e.g., kinases, hydrolases), its urea moiety presents specific cross-reactivity risks.

Core Value Proposition: EMP-Urea provides a low-molecular-weight (MW ~187 Da), polar, and chirally defined scaffold. However, unlike "clean" fragments, the urea linkage introduces a high probability of off-target binding to Soluble Epoxide Hydrolase (sEH) and specific Serine Hydrolases .

Comparison Verdict:

  • Vs. Simple Ureas (e.g., Ethylurea): EMP-Urea exhibits superior shape complementarity due to the constrained pyrrolidine ring but higher metabolic liability.

  • Vs. Sulfonylureas (e.g., Gliclazide): EMP-Urea lacks the sulfonyl group, avoiding K_ATP channel blockage, but retains the urea-driven hydrolase affinity.

  • Vs. Reference sEH Inhibitors (e.g., t-AUCB): EMP-Urea is a weaker, less lipophilic binder, making it an ideal "negative control" or "starting fragment" rather than a potent inhibitor.

Structural Analysis & Liability Assessment

To design a robust profiling protocol, we must first deconstruct the molecule’s pharmacophore to predict likely off-targets.

Structural MotifPrimary FunctionCross-Reactivity Liability (Off-Target)
Urea Linker (-NH-CO-NH-)H-bond Donor/Acceptor (Directional)Soluble Epoxide Hydrolase (sEH) , Carbonic Anhydrases, Proteases
Pyrrolidine Ring Conformational ConstraintMuscarinic Receptors (mAChR) , Nicotinic Receptors, Monoamine Transporters
(4S)-Methoxy Group Polar Contact / SolvationKinase Hinge Region (weak affinity), Solvent channels in GPCRs
N-Ethyl Group Lipophilic Cap (Small)Minimal liability; too small for hydrophobic pockets of CYP450s
Predicted Signaling Impact (sEH Pathway)

The most significant liability for urea-based compounds is the stabilization of sEH, altering the metabolism of Epoxyeicosatrienoic acids (EETs).

sEH_Pathway ArachidonicAcid Arachidonic Acid CYP_Epoxy CYP epoxygenases ArachidonicAcid->CYP_Epoxy EETs EETs (Anti-inflammatory) ArachidonicAcid->EETs Oxidation CYP_Epoxy->EETs DHETs DHETs (Inactive/Pro-inflammatory) EETs->DHETs Hydrolysis sEH Soluble Epoxide Hydrolase (sEH) sEH->EETs Catalyzes EMP_Urea EMP-Urea (Potential Inhibitor) EMP_Urea->sEH Inhibits (Off-target)

Figure 1: Potential interference of EMP-Urea in the Arachidonic Acid cascade via sEH inhibition.

Comparative Profiling Guide

The "Gold Standard" Comparison

When profiling EMP-Urea, data must be benchmarked against established ligands to contextualize potency.

FeatureEMP-Urea (Test Article)TPU (Reference sEH Inhibitor)Staurosporine (Kinase Ref)
Primary Class Fragment / ProbePotent sEH InhibitorPan-Kinase Inhibitor
MW ~187 Da~350 Da466 Da
sEH IC50 Expected: >10 µM (Weak)~2 nM (Potent)Inactive
Kinase Selectivity Low Affinity (Fragment)InactivePromiscuous (nM)
Solubility High (Polar)Low (Lipophilic)Moderate
Use Case Fragment Screening / Negative ControlPositive Control for sEHPositive Control for Kinases
Recommended Profiling Protocol

Do not run a blind "fishing expedition." Use a tiered approach to validate the compound's cleanliness.

Tier 1: Hydrolase & Protease Panel (The "Urea Check")

Because ureas mimic the transition state of peptide bond hydrolysis, they frequently hit serine hydrolases.

  • Assay: Activity-Based Protein Profiling (ABPP) using Fluorophosphonate (FP) probes.

  • Protocol:

    • Incubate proteome (e.g., liver lysate) with EMP-Urea (10 µM and 100 µM).

    • Add FP-Rhodamine probe (competitor).

    • Analyze via SDS-PAGE and Fluorescence Scanning.

  • Success Metric: No reduction in band intensity compared to DMSO control indicates clean hydrolase profile.

Tier 2: SafetyScreen44™ (GPCR & Ion Channel)

The pyrrolidine nitrogen is a classic pharmacophore for aminergic GPCRs.

  • Key Targets to Watch:

    • Muscarinic M1/M3: (Pyrrolidine mimics acetylcholine).

    • hERG Channel: (Unlikely due to low lipophilicity, but mandatory for safety).

  • Method: Radioligand binding assay at 10 µM.

  • Threshold: >50% inhibition triggers Ki determination.

Tier 3: Kinase Thermal Shift Assay (TSA)

As a fragment, EMP-Urea may bind weakly to the ATP hinge.

  • Protocol:

    • Mix Kinase Domain + Sypro Orange + EMP-Urea (1 mM).

    • Perform melt curve (25°C to 95°C).

    • Calculate

      
      .
      
  • Interpretation: A shift of >2°C indicates significant binding.

Experimental Workflow Visualization

The following diagram outlines the decision matrix for profiling EMP-Urea, ensuring resources are not wasted on irrelevant targets.

Profiling_Workflow Start Start: EMP-Urea Sample Tier1 Tier 1: Hydrolase Screen (sEH, FAAH) Start->Tier1 Tier2 Tier 2: GPCR Safety Panel (Muscarinic, Dopamine) Start->Tier2 Decision1 > 50% Inhibition? Tier1->Decision1 Decision2 > 50% Inhibition? Tier2->Decision2 Clean Profile: Clean Fragment Proceed to Co-crystallography Decision1->Clean No Hit_sEH Hit: sEH Liability Determine IC50 vs TPU Decision1->Hit_sEH Yes Decision2->Clean No Hit_GPCR Hit: GPCR Liability Check CNS penetration Decision2->Hit_GPCR Yes Stop End Profiling Hit_sEH->Stop Flag for Optimization Hit_GPCR->Stop

Figure 2: Tiered profiling logic for validating EMP-Urea selectivity.

Detailed Experimental Methodologies

Protocol A: Soluble Epoxide Hydrolase (sEH) Fluorescence Assay

To quantify the primary urea-associated risk.

  • Reagents: Recombinant human sEH, PHOME (fluorogenic substrate), Buffer (25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA).

  • Preparation: Dissolve EMP-Urea in DMSO to 10 mM stock. Prepare serial dilutions (100 µM to 1 nM).

  • Incubation: Mix 20 µL enzyme + 20 µL compound. Incubate 5 min at 30°C.

  • Reaction: Add 160 µL PHOME substrate (final conc. 50 µM).

  • Detection: Monitor excitation at 330 nm / emission at 465 nm for 10-30 min (kinetic mode).

  • Analysis: Plot slope (RFU/min) vs. log[Compound]. Fit to sigmoidal dose-response to determine IC50.

    • Validation:AUDA or TPU must show IC50 < 10 nM for valid assay run.

Protocol B: Differential Scanning Fluorimetry (DSF) for Kinase Binding

To assess fragment-level binding to kinase hinge regions.

  • Mix: 2 µL Kinase (1-5 µM final) + 2 µL Sypro Orange (5x final) + 1 µL EMP-Urea (1-5 mM final) in assay buffer.

  • Control: DMSO only (Negative) and Staurosporine (Positive).

  • Run: qPCR machine melt curve (0.3°C step).

  • Data: Calculate derivative (

    
    ). The peak is 
    
    
    
    .
  • Result:

    
    .
    
    • Note: EMP-Urea is expected to show

      
       unless it specifically matches the kinase pocket.
      

References

  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase inhibition on human health. Annual Review of Pharmacology and Toxicology.

  • Hajduk, P. J., et al. (2007). Drug discovery from the bottom up: the fragment-based approach. Nature.

  • Eurofins Discovery. (2023). SafetyScreen44™ Panel Description and Protocol.

  • Shen, H. C. (2010). Soluble epoxide hydrolase inhibitors: a patent review. Expert Opinion on Therapeutic Patents.

  • PubChem Compound Summary. (2023). Urea Derivatives and Structural Analogs.[1][2][3]

Sources

Safety Operating Guide

3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals scale up the synthesis and utilization of complex pharmaceutical intermediates like 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea , standardizing end-of-life chemical management becomes critical. This compound—a substituted pyrrolidine urea derivative—presents specific logistical and safety challenges due to its nitrogen-rich backbone. Improper disposal not only risks regulatory non-compliance but can also lead to adverse environmental impacts or dangerous laboratory cross-reactions.

As a Senior Application Scientist, I have designed this operational guide to move beyond basic compliance. By understanding the chemical causality behind these procedures, your laboratory can build self-validating safety systems that protect both personnel and the environment.

Chemical Profiling & Causality in Disposal

To design a safe disposal strategy, we must first analyze the molecule's reactive nodes. 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea contains a secondary/tertiary amine within its pyrrolidine ring, which acts as a weak base, and a urea moiety that can undergo hydrolysis under extreme pH conditions.

  • Causality for Segregation: Because of its basic nature, mixing this compound with strongly acidic waste streams (e.g., concentrated nitric or sulfuric acid) can trigger an exothermic neutralization reaction. Therefore, it must be strictly segregated into designated organic waste streams.

  • Causality for Incineration: Organic compounds with high nitrogen content generate nitrogen oxides (NOx) upon combustion. Consequently, the ultimate disposal method must be high-temperature incineration at a facility equipped with specialized NOx scrubbers, rather than standard landfilling or drain disposal.

Regulatory Framework & Characteristic Evaluation

Under the Resource Conservation and Recovery Act (RCRA) [1], this specific proprietary intermediate is not explicitly listed on the P or U lists of acutely hazardous commercial chemical products [2]. However, as a generator, you are required to perform a characteristic waste evaluation (40 CFR Part 261)[3].

When this compound is dissolved in standard laboratory solvents (e.g., methanol, dichloromethane), the resulting effluent assumes the hazardous characteristics of the solvent matrix (e.g., ignitability, toxicity), typically classifying it under F-listed waste codes (like F003 for non-halogenated solvents or F002 for halogenated solvents) [4].

Operational Waste Routing Workflow

WasteWorkflow Start Waste Generation: 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea Phase Physical State? Start->Phase Solid Solid Waste (Bulk or Consumables) Phase->Solid Powder/Crystals Liquid Liquid Waste (Solutions/Rinses) Phase->Liquid Dissolved Incineration High-Temperature Incineration (EPA Compliant NOx Scrubbing) Solid->Incineration Org Organic Solvents Liquid->Org Organic Aq Aqueous Solutions Liquid->Aq Aqueous Org->Incineration WaterTrt Aqueous Waste Treatment (pH Adjust / Carbon Filter) Aq->WaterTrt WaterTrt->Incineration Filter Cake/Sludge

Decision matrix for 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea waste routing and disposal.

Quantitative Waste Stream Parameters

Summarizing the logistical data ensures that your Satellite Accumulation Areas (SAAs) remain compliant with federal accumulation limits and compatibility standards.

Waste Stream CategoryPhysical StatePrimary Container MaterialMax Accumulation Time (SAA)Recommended Disposal Method
Bulk Chemical / Consumables SolidHDPE or Glass1 Year (or when full)High-Temperature Incineration
Non-Halogenated Solutions LiquidHDPE Carboy1 Year (or when full)Incineration (Energy Recovery)
Halogenated Solutions (e.g., DCM) LiquidHDPE or PTFE Carboy1 Year (or when full)Specialized Halogen Incineration
Aqueous Washings / Rinses LiquidHDPE Carboy1 Year (or when full)Aqueous Treatment & Sludge Incineration

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems, ensuring that each step inherently verifies the safety of the preceding action.

Protocol 1: Solid Waste Segregation and Packaging
  • Collection: Gather all bulk powder, contaminated weighing paper, spatulas, and empty vials.

  • Primary Containment: Place solid waste in a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE). Do not use metal containers, as trace moisture could cause the basic amine to slowly corrode the metal.

  • Labeling: Affix a hazardous waste label immediately. Mark as "Non-Halogenated Organic Solid Waste - Contains Nitrogenous Compounds."

  • Self-Validation Step: Before sealing, visually inspect the container to ensure no incompatible oxidizing solids (e.g., nitrates, permanganates) have been accidentally introduced.

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizers and acids.

Protocol 2: Liquid Waste Management
  • Solvent Compatibility Check: Identify the solvent matrix of your waste.

  • pH Verification (Self-Validation Step): Before adding waste to an existing carboy, verify the pH of the current carboy contents using a test strip. A highly acidic pH indicates a risk of an exothermic reaction with the basic pyrrolidine; do not add the waste if the carboy pH is < 3.

  • Segregation:

    • Organic Stream: Route methanol/acetonitrile solutions to the "Non-Halogenated Organic Waste" carboy.

    • Halogenated Stream: If dissolved in dichloromethane (DCM) or chloroform, route strictly to the "Halogenated Organic Waste" carboy.

  • Secondary Containment: Place all carboys in secondary containment bins capable of holding 110% of the largest container's volume to capture potential leaks.

  • Venting: Use specialized vented caps on waste carboys to prevent pressure buildup from incidental off-gassing.

Protocol 3: Spill Response and Decontamination
  • Isolation: Evacuate the immediate area and don appropriate PPE (nitrile gloves, safety goggles, lab coat, and an N95/P100 respirator if dry powder is present).

  • Containment:

    • For solid spills: Gently cover the powder with damp paper towels to prevent aerosolization.

    • For liquid spills: Surround and cover the liquid with an inert absorbent (e.g., vermiculite or diatomaceous earth).

  • Collection: Sweep up the absorbed material using a non-sparking tool and place it in an HDPE hazardous waste bucket.

  • Surface Decontamination: Wash the spill area with a 5% mild detergent solution, followed by a distilled water rinse. Collect all washings as aqueous hazardous waste.

  • Self-Validation Step: After the final water rinse, wipe the surface with a pH indicator swab to confirm neutrality (pH ~7), ensuring no residual basic amine remains on the benchtop.

References

  • Title: Resource Conservation and Recovery Act (RCRA) Regulations Source: US Environmental Protection Agency (EPA) URL: [Link][1]

  • Title: Hazardous Waste Listings Source: US Environmental Protection Agency (EPA) URL: [Link][2]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL: [Link][3]

  • Title: 40 CFR § 261.31 - Hazardous wastes from non-specific sources (F-List) Source: US Environmental Protection Agency (EPA) URL: [Link][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.